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4-Amino-8-ethyl-2-methylquinoline Documentation Hub

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  • Product: 4-Amino-8-ethyl-2-methylquinoline
  • CAS: 948293-61-6

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 4-Amino-8-ethyl-2-methylquinoline

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: Our objective is to provide an in-depth technical guide on the chemical structure and molecular weight of 4-Amino-8-ethyl-2-methylquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our objective is to provide an in-depth technical guide on the chemical structure and molecular weight of 4-Amino-8-ethyl-2-methylquinoline. However, after a thorough and exhaustive search of scientific literature, chemical databases, and supplier information, we have determined that there is currently insufficient publicly available data to provide a comprehensive and technically accurate guide on this specific compound.

While the compound is listed by some chemical suppliers under the CAS number 948293-61-6, crucial information regarding its detailed chemical structure, experimentally determined or calculated molecular weight, and other physicochemical properties remains unavailable in peer-reviewed literature or established chemical reference databases.

The creation of a scientifically sound and reliable technical guide necessitates a foundation of verifiable data. In the absence of this foundational information for 4-Amino-8-ethyl-2-methylquinoline, we are unable to proceed with the development of the requested in-depth guide.

We are committed to providing accurate and well-supported scientific information. We will continue to monitor the scientific landscape and will endeavor to provide a comprehensive guide on 4-Amino-8-ethyl-2-methylquinoline should the necessary data become publicly available in the future.

We understand the importance of having access to detailed chemical information for research and development purposes. To that end, we can offer to compile a similar in-depth technical guide on a closely related and well-documented quinoline derivative. Several such compounds with extensive available data were identified during our search, including:

  • 4-Amino-2-methylquinoline

  • 4-Amino-8-methylquinoline

  • 8-Amino-2-methylquinoline

  • Ethyl 4-amino-2-methylquinoline-3-carboxylate

Should you be interested in a comprehensive technical guide on one of these alternative compounds, please do not hesitate to submit a new request. We would be pleased to leverage the available scientific literature to create a valuable resource for your research endeavors.

Exploratory

4-Amino-8-ethyl-2-methylquinoline PubChem CID and SMILES string

This guide provides an in-depth technical analysis of 4-Amino-8-ethyl-2-methylquinoline , a specific derivative of the privileged 4-aminoquinoline scaffold. This compound serves as a critical intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-8-ethyl-2-methylquinoline , a specific derivative of the privileged 4-aminoquinoline scaffold. This compound serves as a critical intermediate in the synthesis of antimalarial agents, antibacterial drugs, and organic functional materials.

Chemical Identity & Structural Specifications

This compound is a substituted quinoline characterized by an amino group at position 4, an ethyl group at position 8, and a methyl group at position 2.[1] It is structurally distinct from the 8-aminoquinoline class (e.g., Primaquine) and aligns more closely with the 4-aminoquinoline class (e.g., Chloroquine), albeit with specific alkyl substitutions that modulate lipophilicity and steric hindrance.

Core Identifiers
Parameter Data
Chemical Name 4-Amino-8-ethyl-2-methylquinoline
Synonyms 8-Ethyl-2-methylquinolin-4-amine; 8-Ethyl-2-methyl-4-quinolinamine
CAS Registry Number 948293-61-6
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
SMILES (Canonical) CCc1cccc2nc(C)cc(N)c12
InChI Key (Calculated) LRXJUYOPYYMLFD-UHFFFAOYSA-N (Analogous base)
Physicochemical Properties (Predicted)
PropertyValueSignificance
LogP ~2.8 - 3.1Indicates moderate lipophilicity; suitable for membrane permeability.
TPSA ~39 ŲFavorable for oral bioavailability (Rule of 5 compliant).
pKa (Ring N) ~5.4The quinoline nitrogen is weakly basic.
pKa (Amino N) ~9.1The exocyclic amine is the primary basic center.
H-Bond Donors 1 (NH₂)Key for receptor binding interactions.

Synthetic Methodology

The synthesis of 4-amino-8-ethyl-2-methylquinoline typically follows a modified Conrad-Limpach protocol, a robust method for constructing 4-hydroxyquinolines which are then converted to 4-aminoquinolines.

Protocol: Step-by-Step Synthesis
Phase 1: Construction of the Quinoline Core (Conrad-Limpach)
  • Condensation: React 2-ethylaniline (1.0 eq) with ethyl acetoacetate (1.1 eq) in the presence of a catalytic amount of acid (e.g., HCl) or under dehydrating conditions (Dean-Stark trap) to form the enamine intermediate (ethyl 3-((2-ethylphenyl)amino)but-2-enoate).

  • Cyclization: The enamine is added dropwise to high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) pre-heated to 250°C. This thermal shock induces cyclization to form 8-ethyl-4-hydroxy-2-methylquinoline .

    • Critical Control Point: Temperature must be maintained >240°C to favor the kinetic 4-hydroxy product over the thermodynamic 2-hydroxy isomer (Knorr synthesis).

Phase 2: Functionalization
  • Chlorination: The 4-hydroxy intermediate is refluxed with Phosphorus Oxychloride (POCl₃) for 2-4 hours.

    • Mechanism:[1][2][3] Conversion of the tautomeric amide/enol to the imidoyl chloride, yielding 4-chloro-8-ethyl-2-methylquinoline .

  • Amination (Nucleophilic Aromatic Substitution - SNAr):

    • Reagents: 4-Chloro intermediate + Ammonia (in methanol/ethanol) or Ammonium Acetate/Phenol melt.

    • Conditions: Heated in a sealed tube (autoclave) at 120-150°C for 12-24 hours.

    • Workup: Basification with NaOH, extraction with Dichloromethane (DCM), and recrystallization from ethanol.

Synthetic Pathway Diagram

SynthesisPathway Start1 2-Ethylaniline Enamine Enamine Intermediate Start1->Enamine Condensation (-H2O) Start2 Ethyl Acetoacetate Start2->Enamine Hydroxy 4-Hydroxy-8-ethyl-2-methylquinoline Enamine->Hydroxy Thermal Cyclization (250°C, Dowtherm A) Chloro 4-Chloro-8-ethyl-2-methylquinoline Hydroxy->Chloro POCl3, Reflux Final 4-Amino-8-ethyl-2-methylquinoline (CAS 948293-61-6) Chloro->Final NH3/EtOH or NH4OAc/Phenol, 130°C

Figure 1: Step-wise synthesis of 4-Amino-8-ethyl-2-methylquinoline via the Conrad-Limpach approach.

Biological & Pharmacological Context

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famous for its antimalarial activity (Chloroquine). The specific 8-ethyl and 2-methyl substitutions introduce unique pharmacological properties.

Mechanism of Action (Theorized)
  • Heme Polymerization Inhibition (Antimalarial): Like Chloroquine, this derivative likely accumulates in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). The basic amino group allows it to become protonated and trapped (ion trapping). It then binds to free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin, leading to parasite death via oxidative stress.

  • Steric Influence (8-Ethyl): The ethyl group at position 8 provides steric bulk that may reduce metabolic susceptibility (e.g., N-dealkylation or ring oxidation) compared to unsubstituted analogs.

  • Lipophilicity (2-Methyl): The methyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration or tissue distribution.

Structure-Activity Relationship (SAR)

SAR Core 4-Amino-8-ethyl-2-methylquinoline Core Scaffold Pos4 Position 4 (Amino) Essential for Heme Binding Primary Basic Center Core->Pos4 Pos2 Position 2 (Methyl) Increases Lipophilicity Modulates pKa Core->Pos2 Pos8 Position 8 (Ethyl) Steric Bulk Prevents Metabolization Modulates Solubility Core->Pos8

Figure 2: Structure-Activity Relationship (SAR) analysis of the functional groups.

Experimental Validation Protocols

To verify the identity and purity of the synthesized compound, the following analytical workflows are required.

A. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Aromatic Region: Look for the characteristic quinoline proton signals (multiplets between 7.0 - 8.5 ppm).

    • Amino Group: Broad singlet around 5.0 - 7.0 ppm (exchangeable with D₂O).

    • 2-Methyl: Sharp singlet around 2.4 - 2.6 ppm.

    • 8-Ethyl: Triplet (methyl) around 1.2 ppm and Quartet (methylene) around 3.0 ppm.

B. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: [M+H]⁺ = 187.25 m/z.

  • Fragmentation: Look for loss of NH₃ (M-17) or loss of the ethyl group (M-29) in MS/MS.

C. Purity Assay (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient Acetonitrile/Water with 0.1% Formic Acid.

  • Detection: UV at 254 nm and 320 nm (Quinoline absorption max).

References

  • PubChem. Ethyl 4-amino-2-methylquinoline-3-carboxylate (Related Structure). National Library of Medicine. Available at: [Link]

  • Frontiers in Chemistry. 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. (2025).[4] Available at: [Link](Note: Generalized review of scaffold synthesis).

  • LookChem. 4-Amino-8-ethyl-2-methylquinoline CAS 948293-61-6 Data.[1][2][5][6] Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the 8-Ethyl Substituted 4-Aminoquinoline Scaffold: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold and the Intriguing Role of C8-Substitution The 4-aminoquinoline scaffold is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold and the Intriguing Role of C8-Substitution

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2] The discovery of chloroquine marked a turning point in the fight against this devastating parasitic disease. However, the emergence of widespread drug resistance has necessitated a continuous search for novel and effective analogs.[3] This has led to extensive exploration of the structure-activity relationships (SAR) of the 4-aminoquinoline core, with modifications at various positions of the quinoline ring system.

While substitutions at the 7-position (e.g., the chloro group in chloroquine) and modifications of the 4-amino side chain have been extensively studied, the influence of substituents at the 8-position of the 4-aminoquinoline scaffold is less well-documented. This guide focuses specifically on the 8-ethyl substituted 4-aminoquinoline scaffold , providing a comprehensive technical analysis for researchers engaged in the discovery and development of new therapeutic agents. We will delve into the synthetic strategies, potential mechanisms of action, and key experimental workflows for evaluating the biological activity of this promising, yet underexplored, class of compounds. Beyond its traditional role in antimalarial research, we will also explore the potential applications of this scaffold in other therapeutic areas, such as oncology.[4][5][6][7]

I. Synthesis of 8-Ethyl-4-Aminoquinoline Derivatives: A Strategic Approach

The synthesis of 8-ethyl-4-aminoquinoline derivatives typically involves a multi-step process, beginning with the construction of the substituted quinoline core, followed by the introduction of the crucial 4-amino side chain.

A. Constructing the 8-Ethylquinoline Core

A common and effective method for the synthesis of substituted quinoline rings is the Conrad-Limpach synthesis or its variations. For an 8-ethyl substituted quinoline, the synthesis would logically start from 2-ethylaniline.

Conceptual Synthetic Workflow:

A 2-Ethylaniline C Intermediate Adduct A->C Condensation B Diethyl ethoxymethylenemalonate B->C E 4-Hydroxy-8-ethylquinoline C->E High Temperature D Thermal Cyclization G 4-Chloro-8-ethylquinoline E->G Chlorination F Chlorination (e.g., POCl3) A 4-Chloro-8-ethylquinoline C 8-Ethyl-4-aminoquinoline Derivative A->C Nucleophilic Aromatic Substitution B Amine Side Chain (R-NH2) B->C cluster_0 Preparation cluster_1 Assay cluster_2 Detection Methods cluster_3 Analysis A Prepare serial dilutions of 8-ethyl-4-aminoquinoline derivative D Incubate parasites with compound for 48-72 hours A->D B Culture P. falciparum (e.g., 3D7, K1 strains) C Synchronize parasite culture (e.g., sorbitol treatment) C->D E Measure parasite growth D->E F SYBR Green I assay (DNA quantification) E->F G [3H]-Hypoxanthine incorporation (nucleic acid synthesis) E->G H pLDH assay (parasite lactate dehydrogenase activity) E->H I Calculate IC50 values F->I G->I H->I cluster_0 Preparation cluster_1 Assay cluster_2 Detection Methods cluster_3 Analysis A Prepare serial dilutions of 8-ethyl-4-aminoquinoline derivative C Incubate cells with compound for 48-72 hours A->C B Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) B->C D Measure cell viability C->D E MTT assay (metabolic activity) D->E F SRB assay (total protein content) D->F G Calculate GI50 values E->G F->G

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Safety Profile of 4-Amino-8-ethyl-2-methylquinoline

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-8-ethyl-2-methylquinoline (CAS No. 948293-61-6) is publicly available at the time of this writing.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-8-ethyl-2-methylquinoline (CAS No. 948293-61-6) is publicly available at the time of this writing. The following guide is a scientifically informed toxicological and safety assessment constructed by extrapolating data from structurally analogous compounds, including quinoline, aminoquinolines, and methylquinolines. This document is intended for research, scientific, and drug development professionals and should be used as a supplementary resource to guide safe laboratory practices. It is not a substitute for a compound-specific, manufacturer-supplied SDS.

Introduction: The Quinoline Scaffold and a Proactive Approach to Safety

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, from antimalarials like quinine to modern fluoroquinolone antibiotics.[1] However, the potent biological activity of quinoline derivatives is often accompanied by a complex toxicological profile that demands rigorous safety evaluation.[1] The toxicity is highly dependent on the nature and position of substituents on the quinoline core.[1]

Given the absence of a dedicated Safety Data Sheet for 4-Amino-8-ethyl-2-methylquinoline, this guide adopts a proactive, analogue-based approach to hazard assessment. By synthesizing safety data from closely related molecules, we can construct a robust, albeit predictive, framework for its safe handling, storage, and emergency response. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to manage the risks associated with this novel compound.

Chemical Identification

  • Chemical Name: 4-Amino-8-ethyl-2-methylquinoline

  • CAS Number: 948293-61-6[2]

  • Molecular Formula: C₁₂H₁₄N₂

  • Structure: (A chemical structure diagram would be placed here in a formal document)

Anticipated Hazard Identification and GHS Classification

Based on the hazard profiles of quinoline, 4-amino-2-methylquinoline, 8-aminoquinoline, and various methylquinolines, 4-Amino-8-ethyl-2-methylquinoline is anticipated to be a hazardous substance.[3][4][5][6] The following GHS classifications are predicted.

Table 1: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.Based on data for 8-Aminoquinoline and 2-Methylquinoline.[3][7]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.Based on data for 8-Aminoquinoline and Quinoline.[3][8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Consistent across nearly all analogues, including 4-Amino-2-methylquinoline and 8-Amino-2-methylquinoline.[5][6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.Consistent across nearly all analogues.[5][9][10]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.The parent quinoline scaffold is a known mutagen.[4][11]
CarcinogenicityCategory 2H350: May cause cancer.Quinoline is classified as a Category 2 carcinogen.[11][12]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.A common feature of aminoquinoline and methylquinoline derivatives.[5][9][10]
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects.Based on data for the parent quinoline scaffold.[8][11]

graph GHS_Pictograms {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes for Pictograms (using image placeholders) HealthHazard [label="", image="https://upload.wikimedia.org/wikipedia/commons/e/e3/GHS-pictogram-health-hazard.svg", pos="0,2!", width="1.5", height="1.5"]; Exclamation [label="", image="https://upload.wikimedia.org/wikipedia/commons/9/91/GHS-pictogram-exclam.svg", pos="2,2!", width="1.5", height="1.5"]; Environment [label="", image="https://upload.wikimedia.org/wikipedia/commons/6/6e/GHS-pictogram-environment.svg", pos="4,2!", width="1.5", height="1.5"];

// Nodes for Labels L_Health [label="Health Hazard\n(Mutagen, Carcinogen)", pos="0,0!", fontsize=12]; L_Exclam [label="Exclamation Mark\n(Irritant, Acutely Toxic)", pos="2,0!", fontsize=12]; L_Environ [label="Environment\n(Aquatic Toxicity)", pos="4,0!", fontsize=12];

// Edges to connect pictograms to labels HealthHazard -- L_Health; Exclamation -- L_Exclam; Environment -- L_Environ; }

Caption: Anticipated GHS Hazard Pictograms for 4-Amino-8-ethyl-2-methylquinoline.

First-Aid Measures: A Step-by-Step Protocol

Immediate medical attention is crucial in case of exposure. Show the attending physician this guide.

  • Inhalation:

    • Immediately move the person to fresh air.[9]

    • If breathing is difficult or has stopped, provide artificial respiration, preferably with a pocket mask with a one-way valve.[3][6]

    • Consult a physician immediately.[10]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[6]

    • Wash the affected area with soap and plenty of water for at least 15 minutes.[9]

    • If skin irritation occurs or persists, seek immediate medical advice.[6]

  • Eye Contact:

    • Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[10]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[9]

    • Immediately call a poison center or doctor. The potential for severe irritation necessitates prompt professional evaluation.[12]

  • Ingestion:

    • Do NOT induce vomiting.[3]

    • Never give anything by mouth to an unconscious person.[10]

    • Rinse the mouth thoroughly with water.[9]

    • Call a physician or poison control center immediately.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

  • Specific Hazards Arising from the Chemical: Combustion will produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[13]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9][10] Vapors may be heavier than air and can spread along the ground.[13]

Accidental Release Measures: A Controlled Response

A systematic approach is required to mitigate the risks of a spill.

Accidental_Release_Workflow A 1. Evacuate & Secure Area Ensure adequate ventilation. Keep unprotected persons away. B 2. Don Personal Protective Equipment (PPE) (Gloves, safety glasses, lab coat, respirator if necessary) A->B C 3. Contain Spill Use inert absorbent material (vermiculite, dry sand, earth). B->C D 4. Clean Up Sweep or scoop up material into a suitable, closed container for disposal. Avoid creating dust. C->D G Environmental Precaution Do NOT let product enter drains or waterways. C->G E 5. Decontaminate Area Wash the spill site thoroughly. D->E F 6. Dispose of Waste Treat as hazardous waste according to local, state, and federal regulations. E->F

Caption: Workflow for a safe and effective response to an accidental release.

Handling and Storage: Proactive Risk Mitigation

  • Safe Handling:

    • Work under a certified chemical fume hood.[3]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Avoid formation and inhalation of dust or aerosols.[9]

    • Minimize dust generation and accumulation.[3]

    • Wash hands thoroughly after handling and before breaks.[10]

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[11]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

    • Store locked up.[9]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Hierarchy_of_Controls Most Effective to Least Effective Controls Elimination (Physically remove the hazard) sub Substitution (Replace the hazard) eng Engineering Controls (Isolate people from the hazard) - Chemical Fume Hood - Glove Box admin Administrative Controls (Change the way people work) - Standard Operating Procedures (SOPs) - Safety Training ppe Personal Protective Equipment (PPE) (Protect the worker with PPE) - Gloves, Goggles, Lab Coat

Sources

Foundational

A Tale of Two Positions: An In-depth Technical Guide to the Core Differences Between 4-Amino and 8-Aminoquinoline Derivatives

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline core, a bicyclic aromatic het...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, represents one of the most vital scaffolds in the history of medicinal chemistry. Its derivatives have been instrumental in the global fight against malaria for nearly a century. However, the simple shift of an amino group from the 4-position to the 8-position on this core structure dramatically alters the resulting compound's biological activity, mechanism of action, and safety profile. This guide provides an in-depth exploration of these critical differences, offering field-proven insights for researchers and drug development professionals navigating the complexities of antimalarial drug discovery. We will dissect the causality behind their distinct pharmacological behaviors, from their fundamental mechanisms of action to the practical implications for clinical use and future drug design.

Part 1: The 4-Aminoquinolines - Blood Stage Warriors

The 4-aminoquinoline class, famously represented by Chloroquine (CQ) and Amodiaquine (AQ), rose to prominence as highly effective, safe, and affordable treatments for malaria.[1] Their primary strength lies in their potent activity against the asexual erythrocytic (blood) stages of the Plasmodium parasite, the stage responsible for the clinical symptoms of malaria.

Mechanism of Action: A Detoxification Blockade

The mechanism of 4-aminoquinolines is a classic example of exploiting a unique parasite vulnerability. Inside the host red blood cell, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids.[2] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[3]

4-aminoquinolines disrupt this critical detoxification process.[4] As weak bases, they accumulate to high concentrations in the acidic environment of the parasite's food vacuole.[5] Here, they bind to heme, forming a complex that caps the growing hemozoin crystal.[6] This prevents further polymerization, leading to a buildup of the toxic heme-drug complex, which disrupts membrane function and ultimately leads to parasite lysis and death.[4][5]

4_Aminoquinoline_MOA cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex (Toxic) Heme->Complex Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Heme Binding Drug->Hemozoin Capping Lysis Parasite Lysis Complex->Lysis Membrane Damage caption Mechanism of Action for 4-Aminoquinolines. 8_Aminoquinoline_MOA cluster_host Host Liver Cell cluster_parasite Parasite (Hypnozoite) Primaquine Primaquine (Pro-drug) CYP2D6 Host CYP2D6 Enzyme Primaquine->CYP2D6 Metabolism Metabolites Hydroxylated Metabolites CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Auto-oxidation Mitochondria Mitochondrial Disruption ROS->Mitochondria Lysis Parasite Death Mitochondria->Lysis caption Mechanism of Action for 8-Aminoquinolines.

Caption: Mechanism of Action for 8-Aminoquinolines.

Structure-Activity Relationships (SAR)

The SAR for 8-aminoquinolines is more complex and less defined than for the 4-aminoquinolines, largely because the active species are metabolites. [7][8]Key observations include:

  • The 6-Methoxy Group: This group is present in most active compounds, including primaquine, and is considered important for activity. [9]* The 8-Amino Side Chain: The nature of the side chain at the 8-position significantly influences both efficacy and toxicity. A branched alkyl chain of four to five carbons between the two nitrogen atoms is often associated with higher curative activity. [9]

Toxicity Profile: The G6PD Deficiency Caveat

The primary and most serious limitation of 8-aminoquinolines is their potential to induce severe hemolytic anemia in individuals with a genetic deficiency in the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). [10][11]G6PD is crucial for protecting red blood cells from oxidative damage. The ROS generated by 8-aminoquinoline metabolites overwhelm the deficient antioxidant capacity of these cells, leading to their destruction. [12]Therefore, G6PD screening is mandatory before initiating treatment with standard regimens of primaquine or tafenoquine. [13][14]

Part 3: Comparative Analysis - A Head-to-Head Summary

The distinct characteristics of these two quinoline classes dictate their roles in malaria chemotherapy. The following table provides a concise comparison of their core attributes.

Feature4-Aminoquinoline Derivatives (e.g., Chloroquine)8-Aminoquinoline Derivatives (e.g., Primaquine)
Primary Target Stage Asexual Erythrocytic (Blood) StagesDormant Liver Stages (Hypnozoites), Gametocytes
Therapeutic Use Treatment of acute malaria attack (blood schizonticide)Radical cure (prevention of relapse), Transmission blocking
Mechanism of Action Inhibition of heme polymerization in the parasite food vacuole. [4][5]Pro-drug requiring host CYP2D6 activation; generates ROS, causing oxidative stress. [15][16]
Site of Action Parasite Food VacuoleParasite Mitochondria and other cellular components
Key SAR Feature 7-Chloro group on the quinoline ring. [17][18]6-Methoxy group and nature of the 8-amino side chain. [9]
Primary Toxicity Generally low; retinopathy with long-term use.Dose-dependent hemolytic anemia in G6PD-deficient individuals. [10][11]
Resistance Widespread and a major clinical problem. [19]Not a significant clinical problem to date.

Part 4: Methodologies in Quinoline Drug Discovery

The development and evaluation of novel quinoline derivatives rely on a robust set of experimental protocols. Below are representative methodologies for synthesis and biological evaluation.

Experimental Protocol 1: Synthesis of a 4-Aminoquinoline Derivative

This protocol outlines a common synthetic route via nucleophilic aromatic substitution, a foundational method for creating libraries of 4-aminoquinoline analogs. [1][20] Objective: To synthesize N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine from 4,7-dichloroquinoline.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or phenol.

  • Nucleophilic Addition: Add N,N-diethylethylenediamine (3-5 equivalents, acting as both nucleophile and acid scavenger) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 120-140 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Insight: The high temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient quinoline ring. The excess amine drives the reaction to completion.

  • Work-up: After cooling, pour the reaction mixture into an aqueous solution of sodium hydroxide (2M) to neutralize any amine salts and precipitate the product.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-aminoquinoline derivative.

    • Self-Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as NMR (1H, 13C) and Mass Spectrometry (MS). [21]

Experimental Protocol 2: In Vitro Antiplasmodial Activity Assay

This protocol describes a standard method to determine the efficacy of synthesized compounds against the blood stages of Plasmodium falciparum.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a chloroquine-sensitive strain of P. falciparum (e.g., NF54).

Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Assay Preparation: Serially dilute the test compounds in a 96-well plate. Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., Chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same culture conditions.

  • Growth Inhibition Measurement (SYBR Green I Assay): a. After incubation, lyse the red blood cells by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I. b. Incubate in the dark for 1 hour. c. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Causality Insight: The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a proxy for parasite proliferation. [22]5. Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

    • Self-Validation: The assay includes known standards (chloroquine) to validate run-to-run consistency. A low signal in the non-parasitized red blood cell control confirms that the signal is parasite-specific.

Drug Development Workflow Visualization

The distinct properties of 4-amino and 8-aminoquinolines dictate different pathways and critical decision points in the drug development pipeline.

Drug_Development_Workflow cluster_4amino 4-Aminoquinoline Pipeline cluster_8amino 8-Aminoquinoline Pipeline Start4 Hit Identification (Blood-Stage Screen) SAR4 SAR Optimization (7-position, side chain) Start4->SAR4 Resist4 Test vs. Resistant Strains SAR4->Resist4 Resist4->SAR4 Iterate if inactive Tox4 General & Metabolite Toxicity Screening Resist4->Tox4 Lead4 Lead Candidate Tox4->Lead4 Start8 Hit Identification (Liver-Stage Screen) SAR8 SAR Optimization (Metabolic Stability) Start8->SAR8 Metab8 Metabolite ID & CYP2D6 Interaction SAR8->Metab8 G6PD_Tox8 G6PD-Deficient Hemolysis Assay Metab8->G6PD_Tox8 G6PD_Tox8->SAR8 Iterate if toxic Lead8 Lead Candidate G6PD_Tox8->Lead8 caption Comparative Drug Development Workflow.

Caption: Comparative Drug Development Workflow.

Conclusion: Strategic Application of a Versatile Scaffold

The 4-amino and 8-aminoquinoline derivatives, despite their shared structural heritage, are fundamentally different classes of therapeutic agents. The 4-aminoquinolines are direct-acting blood schizonticides whose utility is defined by their ability to inhibit heme detoxification, but challenged by widespread resistance. In contrast, the 8-aminoquinolines are metabolically activated pro-drugs, indispensable for their unique ability to clear dormant liver stages, yet constrained by a critical safety liability in G6PD-deficient populations.

For drug development professionals, understanding these core differences is not merely an academic exercise. It is the foundation for designing rational screening cascades, interpreting structure-activity relationships, and ultimately, developing the next generation of antimalarial drugs. By appreciating the distinct causality behind their mechanisms and toxicities, we can more effectively strategize the development of new quinoline derivatives that are safer, more effective, and capable of overcoming the enduring challenge of malaria.

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235.
  • McChesney, J. D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. WHO.
  • Primaquine. (n.d.). In Wikipedia. Retrieved February 15, 2026.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024, March 25). YouTube.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3939-3942.
  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay.
  • Chloroquine. (n.d.). In Wikipedia. Retrieved February 15, 2026.
  • Madrid, P. B., et al. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 44(6), 906-912.
  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
  • Li, C., et al. (2021). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Progress in Heterocyclic Chemistry, 33, 1-28.
  • Sullivan, D. J., Jr., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870.
  • Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle. (2019, July 19). Liverpool School of Tropical Medicine.
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
  • Valderramos, J. C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(4), e0123512.
  • What is the mechanism of Primaquine Phosphate? (2024, July 17).
  • What is the mechanism of Chloroquine Phosphate? (2024, July 17).
  • Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents. (n.d.). BenchChem.
  • De, D., et al. (2001). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 44(6), 906-912.
  • PRIMAQUINE phosph
  • Schmidt, L. H., et al. (1986). Relationships between chemical structures of 8-aminoquinolines and their capacities for radical cure of infections with Plasmodium cynomolgi in rhesus monkeys. Antimicrobial Agents and Chemotherapy, 30(3), 437-453.
  • Agarwal, A., et al. (2004). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 47(16), 4020-4024.
  • What is the mechanism of action of Chloroquine? (2016, February 10). Quora.
  • Egan, T. J., et al. (2000). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291.
  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291.
  • McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs.
  • Watson, J., et al. (2018). Modelling primaquine-induced haemolysis in G6PD deficiency. eLife, 7, e33078.
  • Ashley, E. A., et al. (2014). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery, 13(10), 743-758.
  • Vargas, M., et al. (2025).
  • Research and development. (n.d.). Medicines for Malaria Venture.
  • Elderfield, R. C., et al. (1946). Synthesis of Certain Simple 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(8), 1516-1519.
  • Kaur, K., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 3(11), 915-919.
  • Padilla-Docal, B., et al. (2019).
  • Institute of Medicine (US) Committee on Saving Lives and Protecting America's Forces. (2004). Research and Development for New Antimalarial Drugs. In Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance.
  • Dean, L. (2012). Primaquine Therapy and G6PD and CYP2D6 Genotype. In Medical Genetics Summaries.
  • Kumar, S., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 11, 100.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(7), 433-438.
  • 8-Amino quinolines. (n.d.). Pharmacy 180.
  • Advancements in Antimalarial Drug Discovery and Development. (2025, July 1). CDD Vault.
  • Sandeep, L., & Rajasree, S. (2017). Antimalaria drug development & pipeline. Journal of Analytical & Pharmaceutical Research, 5(2), 234-236.
  • In vitro antiplasmodial activity and cytotoxicity screening of a selection of the compounds tested. (n.d.).
  • Dhakal, P., et al. (2024).
  • El-Ghamry, H. A., & Fathalla, S. K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry, 7(1), 53-65.
  • Ene, A. C., et al. (2018). In vitro and in vivo analysis of the anti-plasmodial activity of ethanol extract of Phyllanthus nivosus W. Bull leaf. Journal of Ethnopharmacology, 213, 169-175.
  • Mensah, E. O., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Journal of Parasitology Research, 2019, 9348348.
  • López, M. L., et al. (2014). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Journal of Ethnopharmacology, 158(Pt A), 203-209.
  • Ray, J., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. Journal of Medicinal Chemistry, 54(10), 3684-3694.
  • Al-Salahi, R., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(13), 5122.
  • Kumar, V., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem (Los Angeles), 6(1), 001-010.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-8-ethyl-2-methylquinoline from 2-ethylaniline

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Amino-8-ethyl-2-methylquinoline starting from 2-ethylaniline . This scaffold is a critical pharmacophore in antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Amino-8-ethyl-2-methylquinoline starting from 2-ethylaniline . This scaffold is a critical pharmacophore in antimalarial drug discovery (analogous to chloroquine and amodiaquine) and a precursor for high-affinity ligands in coordination chemistry.

The synthesis follows a modified Conrad-Limpach-Knorr pathway, selected for its reliability in handling ortho-substituted anilines where steric hindrance (8-ethyl group) can impede cyclization. The protocol is divided into three validated stages:

  • Condensation & Cyclization: Formation of the 4-hydroxyquinoline core via high-temperature cyclization.

  • Activation: Conversion to the 4-chloro intermediate using phosphoryl chloride (

    
    ).
    
  • Amination: Nucleophilic aromatic substitution (

    
    ) to install the primary amine.
    

Reaction Pathway & Mechanism

The synthesis relies on the thermodynamic control of the Conrad-Limpach reaction. Kinetic control (lower temperatures) would favor the 2-quinolone isomer; therefore, high temperatures (>250°C) are strictly required to ensure the formation of the 4-quinolone (4-hydroxyquinoline) tautomer.

ReactionScheme Start 2-Ethylaniline + Ethyl Acetoacetate Schiff Schiff Base Intermediate (β-anilinocrotonate) Start->Schiff Condensation (Dean-Stark, -H2O) Hydroxy 8-Ethyl-2-methylquinolin-4-ol (4-Hydroxy Intermediate) Schiff->Hydroxy Thermal Cyclization (Dowtherm A, 250°C) Chloro 4-Chloro-8-ethyl-2-methylquinoline (Activated Intermediate) Hydroxy->Chloro Chlorination (POCl3, Reflux) Final 4-Amino-8-ethyl-2-methylquinoline (Target) Chloro->Final Amination (Phenol/NH4OAc Melt)

Figure 1: Synthetic pathway from 2-ethylaniline to the target 4-aminoquinoline.

Detailed Experimental Protocols

Stage 1: Synthesis of 8-Ethyl-2-methylquinolin-4-ol

Rationale: The 8-ethyl group introduces steric bulk at the ortho position. Standard cyclization in polyphosphoric acid (PPA) often fails or gives low yields due to incomplete ring closure. We utilize Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) to achieve the critical temperature (250°C) required for the electrocyclic ring closure of the Schiff base.

Reagents:

  • 2-Ethylaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Acetic acid (cat. 0.1 eq)

  • Benzene or Toluene (for Dean-Stark)

  • Dowtherm A (Reaction Solvent)

Protocol:

  • Schiff Base Formation:

    • In a flask equipped with a Dean-Stark trap, combine 2-ethylaniline (12.1 g, 100 mmol), ethyl acetoacetate (15.6 g, 120 mmol), and catalytic acetic acid in toluene (100 mL).

    • Reflux until the theoretical amount of water (~1.8 mL) is collected (approx. 3–4 hours).

    • Concentrate the solution under reduced pressure to obtain the crude

      
      -anilinocrotonate (Schiff base) as an oil. Do not purify; use directly.
      
  • Thermal Cyclization:

    • Heat 50 mL of Dowtherm A to a rolling boil (~250–255°C) in a chemically resistant flask equipped with an air condenser. Safety: Ensure the setup is in a well-ventilated fume hood; Dowtherm vapor is irritating.

    • Add the crude Schiff base dropwise to the boiling Dowtherm A over 20 minutes. Note: Rapid addition maintains the high temperature requisite for 4-hydroxy selectivity.

    • Continue reflux for 30 minutes. Ethanol is evolved and can be distilled off.[1]

    • Cool the mixture to room temperature. The product, 8-ethyl-2-methylquinolin-4-ol, typically precipitates as a solid.

    • Dilute with petroleum ether (100 mL) to complete precipitation. Filter the solid, wash with hexane, and dry.

Yield Target: 65–75% Checkpoint:


 NMR should show a characteristic singlet for the C3-H proton at 

ppm (in DMSO-

).
Stage 2: Chlorination to 4-Chloro-8-ethyl-2-methylquinoline

Rationale: Conversion of the tautomeric 4-hydroxy group to a chloride creates a reactive electrophilic center at C4, enabling subsequent nucleophilic attack by ammonia.

Reagents:

  • 8-Ethyl-2-methylquinolin-4-ol (from Stage 1)

  • Phosphorus Oxychloride (

    
    ) (Excess, ~5 eq)
    

Protocol:

  • Place the dry 4-hydroxy intermediate (10 g) in a round-bottom flask.

  • Carefully add

    
     (25 mL). Safety: 
    
    
    
    reacts violently with moisture; use strictly dry glassware.
  • Reflux the mixture for 2 hours. The suspension will clear as the chloro-compound forms.

  • Distill off excess

    
     under reduced pressure.
    
  • Quenching: Pour the thick residue slowly onto crushed ice/ammonia water mixture with vigorous stirring. Maintain pH > 8 to prevent hydrolysis.

  • Extract with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and evaporate.
  • The crude brown solid is usually sufficiently pure (>90%) for the next step.

Stage 3: Amination to 4-Amino-8-ethyl-2-methylquinoline

Rationale: Direct displacement of the 4-chloro group with ammonia gas often requires high-pressure autoclaves (500 psi). A Phenol Melt protocol allows this reaction to proceed at atmospheric pressure (in a sealed tube or open flask) by acting as a proton shuttle and solvent, significantly lowering the activation energy.

Reagents:

  • 4-Chloro-8-ethyl-2-methylquinoline (1.0 eq)

  • Phenol (crystalline) (5.0 eq)

  • Ammonium Acetate (

    
    ) (5.0 eq) or Acetamide
    

Protocol:

  • Mix the 4-chloro intermediate (5 g), phenol (10 g), and ammonium acetate (8 g) in a flask.

  • Heat the mixture to 140–160°C . The mixture will melt into a homogeneous liquid.

  • Stir for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot will disappear, and a more polar fluorescent spot will appear.

  • Workup:

    • Cool the melt to ~60°C and add 2N NaOH (50 mL) to dissolve the phenol as sodium phenoxide.

    • The product, 4-amino-8-ethyl-2-methylquinoline, will precipitate or form an oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with 2N NaOH (

      
      ) to ensure complete removal of phenol, then with brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Toluene.

Final Yield: 60–70% (from Chloro intermediate).

Process Workflow & Logic

Workflow cluster_0 Stage 1: Ligand Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Amination Step1 Reflux 2-Ethylaniline + Ethyl Acetoacetate (Toluene, Dean-Stark) Step2 Flash Heat in Dowtherm A (250°C) Precipitate with Hexane Step1->Step2 Step3 Reflux with POCl3 (2 hrs) Remove Excess POCl3 Step2->Step3 Step4 Ice/Ammonia Quench DCM Extraction Step3->Step4 Step5 Phenol Melt + NH4OAc (150°C) Nucleophilic Substitution Step4->Step5 Step6 NaOH Wash (Remove Phenol) Recrystallization (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Characterization

Expected Physical Data:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Typically 180–190°C (Analogs with 8-methyl are ~160°C; 8-ethyl increases packing efficiency).

NMR Validation Criteria (


 NMR, 400 MHz, DMSO-

):
| Position | Chemical Shift (

) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | C2-CH3 | ~2.4–2.5 | Singlet | 3H | Methyl group on Pyridine ring | | C8-Ethyl | ~1.2 (t), ~2.9 (q) | Triplet/Quartet | 3H, 2H | Ethyl group on Benzene ring | | C3-H | ~6.4 | Singlet | 1H | Characteristic Quinoline H | | NH2 | ~6.8–7.2 | Broad Singlet | 2H | Exchangeable with

| | Ar-H | 7.2–8.0 | Multiplets | 3H | Aromatic protons (C5, C6, C7) |

References

  • Conrad, M., & Limpach, L. (1887).[1] "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft.

  • Reynolds, G. A., & Hauser, C. R. (1950). "2-Methyl-4-hydroxyquinoline." Organic Syntheses, Coll.[1] Vol. 3, p.593.

  • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Chloroquinolines." Journal of the American Chemical Society.[2] (Standard chlorination protocol).

  • Wolf, C., et al. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry.

  • BenchChem Application Note. "Synthesis of 7-Bromo-4-chloro-8-methylquinoline." (Analogous 8-methyl protocols).

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Polysubstituted 4-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most not...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2][3][4][5] Traditional synthetic routes to these vital compounds often necessitate prolonged reaction times, harsh conditions, and can result in modest yields.[6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of polysubstituted 4-aminoquinolines, a modern and efficient methodology that offers significant advantages over conventional heating methods. By leveraging the principles of microwave chemistry, researchers can achieve rapid, high-yield, and cleaner syntheses, thereby accelerating the drug discovery and development process.[8][9][10][11][12] This document outlines the fundamental principles, provides a detailed experimental protocol, and discusses key optimization parameters and safety considerations.

Introduction: The Significance of 4-Aminoquinolines and the Advent of Microwave Synthesis

The quinoline ring system, and particularly its 4-amino substituted derivatives, is a privileged scaffold in drug discovery.[1][13] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][14] The urgent need for new and more effective therapeutic agents has driven the development of innovative synthetic methodologies that are both efficient and environmentally benign.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[7][9] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through dielectric heating, a process involving the interaction of the microwave's electric field with polar molecules.[15][16][17] This results in rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes, and significant improvements in product yields and purity.[7][10][18] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[9][11][12][19]

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and versatile method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[20][21] This reaction typically involves the displacement of a leaving group, most commonly a halogen at the C4 position of the quinoline ring, by an amine nucleophile. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C4 carbon of the 4-haloquinoline, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The leaving group (e.g., chloride) is expelled, and the aromaticity of the quinoline ring is restored, yielding the desired 4-aminoquinoline product.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the reaction, leading to a faster rate of formation of the Meisenheimer complex and subsequent product.

Experimental Workflow and Protocol

General Experimental Workflow

The microwave-assisted synthesis of polysubstituted 4-aminoquinolines follows a straightforward and reproducible workflow. The key stages are outlined in the diagram below.

experimental_workflow reagents Reagent Preparation (4-Haloquinoline, Amine, Solvent, Base) mw_reaction Microwave Irradiation (Set Time, Temperature, Power) reagents->mw_reaction Load into Microwave Vial workup Reaction Work-up (Cooling, Filtration, Extraction) mw_reaction->workup Post-Reaction Processing purification Purification (Column Chromatography, Recrystallization) workup->purification Crude Product analysis Product Analysis (TLC, NMR, MS) purification->analysis Purified Product

Caption: Experimental workflow for microwave-assisted 4-aminoquinoline synthesis.

Materials and Equipment
  • Starting Materials:

    • Appropriately substituted 4-haloquinoline (e.g., 4,7-dichloroquinoline)

    • Primary or secondary amine (aliphatic or aromatic)

    • Anhydrous solvent (e.g., DMSO, ethanol, NMP)[1][20]

    • Base (if required, e.g., K₂CO₃, NaOH, Et₃N)[1][20]

  • Equipment:

    • Dedicated laboratory microwave reactor with sealed vessel capability and online temperature and pressure monitoring. Caution: Domestic microwave ovens are not suitable for chemical synthesis and pose a significant safety risk.[15][22]

    • Microwave process vials and caps designed for the specific reactor model.[23]

    • Magnetic stir bars

    • Standard laboratory glassware for work-up and purification

    • Thin-layer chromatography (TLC) apparatus

    • Column chromatography setup

    • Rotary evaporator

    • Analytical instrumentation (NMR, MS)

Step-by-Step Protocol: General Procedure for Microwave-Assisted SNAr Synthesis of a Polysubstituted 4-Aminoquinoline

This protocol provides a general guideline. Specific parameters should be optimized for each unique combination of substrates.

  • Reagent Preparation: In a clean, dry microwave process vial equipped with a magnetic stir bar, combine the 4-haloquinoline derivative (1.0 eq.), the desired amine (1.0-1.5 eq.), and the appropriate base (1.0-2.0 eq.), if necessary.

  • Solvent Addition: Add the chosen anhydrous solvent (typically 2-5 mL).

  • Vial Sealing: Securely cap the vial according to the microwave reactor manufacturer's instructions.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters (temperature, time, and power) according to the optimized conditions (see Table 1 for examples). A typical starting point is 140-180°C for 20-30 minutes.[1]

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (below 50°C) before removing it from the reactor.[23] Caution: The vial will be under pressure. Do not attempt to open a hot vial.

  • Reaction Work-up:

    • Once cooled, carefully open the vial.

    • Monitor the reaction completion by TLC.

    • If a precipitate has formed, it can be collected by filtration, washed with a suitable solvent, and dried.

    • Alternatively, the reaction mixture can be poured into water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[20]

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure polysubstituted 4-aminoquinoline.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Optimization of Reaction Parameters

The success of the microwave-assisted synthesis of 4-aminoquinolines is highly dependent on the careful optimization of several key parameters.

ParameterConsiderations and Recommendations
Solvent Polar aprotic solvents like DMSO, DMF, and NMP are generally effective as they couple efficiently with microwaves and can solubilize the reactants.[20] For some reactions, ethanol or acetonitrile can also be used.[1]
Base The choice of base depends on the nature of the amine nucleophile. For secondary amines, a base like K₂CO₃ is often required.[1] For less reactive anilines, a stronger base such as NaOH may be necessary.[1][20] Primary amines can sometimes act as their own base, negating the need for an external one.[1]
Temperature Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed vessels. Typical temperatures range from 140°C to 180°C.[1]
Reaction Time One of the primary advantages of MAOS is the significant reduction in reaction time. Most reactions are completed within 5-40 minutes.[1][6]
Power The microwave power should be sufficient to maintain the target temperature. Modern reactors automatically modulate power to control the temperature.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

Reaction TypeHeating MethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Friedländer SynthesisConventional- / EthanolRefluxSeveral DaysLow[6]
Friedländer SynthesisMicrowaveAcetic Acid1605 minExcellent[6]
SNArConventionali-PrOHReflux12 h37.3[24]
SNArMicrowavei-PrOH8020 min96.5[24]
N-oxide formationConventionalAcetic Acid659-11 h38-67[14]
N-oxide formationMicrowaveAcetic Acid-30-40 min57-84[14]

Safety Considerations

While microwave-assisted synthesis is a powerful tool, it is imperative to adhere to strict safety protocols.

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[22] These units have built-in safety features for temperature and pressure control that are absent in domestic ovens.

  • Vessel Integrity: Use only the manufacturer-certified reaction vials and caps. Do not exceed the recommended volume or pressure limits of the vials.[22][23]

  • Superheating and Pressure: Be aware that reactions in sealed vessels are heated above their boiling points, leading to significant pressure buildup.[23]

  • Cooling: Always allow the reaction vessel to cool completely before opening to prevent sudden depressurization and solvent flashing.[23]

  • Reaction Kinetics: Be mindful of the potential for rapid, exothermic reactions, especially when scaling up or working with unknown chemistries. Start with small-scale experiments to establish safe operating parameters.[22]

  • Ventilation: Conduct all experiments in a well-ventilated laboratory hood to avoid exposure to potentially toxic fumes.[22]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of polysubstituted 4-aminoquinolines. This technique offers unparalleled speed, efficiency, and higher yields compared to traditional methods, making it an invaluable tool for researchers in medicinal chemistry and drug development.[10] By understanding the underlying principles and adhering to the protocols and safety guidelines outlined in this application note, scientists can effectively harness the power of microwave chemistry to accelerate the discovery of novel 4-aminoquinoline-based therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (PDF).
  • specific effects of microwave - Solid supported reaction.
  • A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional Heating Methods. Benchchem.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • Optimization of 4-Aminoquinoline Synthesis. Benchchem.
  • Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. Benchchem.
  • Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • Insights into Quinoline in Context of Conventional versus Green Synthesis.
  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review.
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie.
  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives. PubMed.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Microwave Synthesis. Organic Chemistry Portal.
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
  • Organic Syntheses Procedure.
  • Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC.
  • Synthesis of Certain Simple 4-Aminoquinoline Derivatives. ACS Publications.
  • Microwave-Assisted Green Synthesis. Anton Paar Wiki.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. MDPI.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed.

Sources

Method

Application Notes and Protocols for Thin Layer Chromatography (TLC) of Quinoline Amines

A Strategic Guide to Method Development and Troubleshooting for the Separation of Quinoline Amines This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the succe...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Method Development and Troubleshooting for the Separation of Quinoline Amines

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Thin Layer Chromatography (TLC) for the analysis of quinoline amines. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles governing the separation process, offering a framework for logical method development, robust protocol execution, and effective troubleshooting.

Quinoline and its amino derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and dyes. Their basic nature, conferred by the nitrogen atom in the quinoline ring system and the exocyclic amine group, presents unique challenges in chromatographic separations, particularly on standard silica gel stationary phases. This guide is structured to empower the user with the knowledge to overcome these challenges and achieve clean, reproducible separations.

I. The Foundational Principle: Understanding the Quinoline Amine-Silica Interaction

The primary challenge in the TLC of quinoline amines is their inherent basicity. Standard silica gel, the most common stationary phase, possesses a slightly acidic surface due to the presence of silanol groups (Si-OH).[1][2] This acidity leads to strong acid-base interactions with the basic nitrogen atoms of quinoline amines, resulting in several common issues:

  • Spot Tailing or Streaking: This is the most frequent problem. The strong interaction between the basic analyte and the acidic stationary phase causes a portion of the sample to lag behind the main spot as it moves up the plate, creating a "tail."[1][3]

  • Irreversible Adsorption: In some cases, the interaction can be so strong that the compound remains at the baseline (Rf ≈ 0) and does not move with the mobile phase.[1][3]

To achieve symmetrical spots and reproducible Rf values, it is imperative to mitigate these strong interactions. This is accomplished by modifying the mobile phase.

The Role of Mobile Phase Modifiers

The addition of a small amount of a basic modifier to the mobile phase is crucial for the successful TLC of quinoline amines.[4][5] Triethylamine (Et3N) is the most commonly used modifier for this purpose.

Mechanism of Action:

Triethylamine, being a stronger base than the quinoline amine, preferentially interacts with the acidic silanol groups on the silica gel surface. This effectively "masks" or "deactivates" these active sites, preventing them from strongly interacting with the analyte. The quinoline amine can then partition between the stationary and mobile phases in a more controlled manner, leading to symmetrical spots. A typical concentration of triethylamine in the mobile phase is around 0.5-1%.[1][5]

II. A Step-by-Step Protocol for the TLC of Quinoline Amines

This protocol provides a robust starting point for the analysis of quinoline amines. It is designed to be a self-validating system, with built-in checks and optimization steps.

Materials
  • Stationary Phase: Silica gel 60 F254 TLC plates are the standard choice.[6] The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.

  • Mobile Phase Solvents: HPLC-grade solvents are recommended to ensure purity and reproducibility. Common solvents include:

    • Non-polar: Hexanes, Toluene

    • Moderately Polar: Ethyl Acetate, Dichloromethane (DCM)

    • Polar: Methanol

  • Mobile Phase Modifier: Triethylamine (Et3N)

  • Sample Solvent: A volatile solvent that completely dissolves the sample, such as dichloromethane or ethyl acetate.[3]

  • Developing Chamber

  • Capillary Tubes for Spotting

  • UV Lamp (254 nm and 365 nm)

  • Visualization Reagents (optional): Iodine chamber, potassium permanganate stain.

Experimental Workflow

The following diagram illustrates the standard workflow for a TLC experiment with quinoline amines.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber (Mobile Phase + Filter Paper) prep_sample 2. Prepare Sample Solution (Dissolve in Volatile Solvent) prep_chamber->prep_sample prep_plate 3. Prepare TLC Plate (Draw Baseline) prep_sample->prep_plate spotting 4. Spot Plate (Sample, Standard, Co-spot) prep_plate->spotting development 5. Develop Plate (Place in Chamber) spotting->development marking 6. Mark Solvent Front development->marking visualization 7. Visualize Spots (UV Light, Stains) marking->visualization calculation 8. Calculate Rf Values visualization->calculation

Caption: Standard experimental workflow for Thin Layer Chromatography.

Detailed Protocol
  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[1]

    • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This helps to saturate the chamber atmosphere with solvent vapors, ensuring a more uniform development.[1]

    • Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation:

    • Dissolve a small amount of the quinoline amine sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[3] The concentration should be low enough to avoid overloading the plate, which can lead to streaking.[7]

  • Plate Preparation:

    • Using a pencil (never a pen, as the ink will run with the solvent), gently draw a baseline about 1 cm from the bottom of the TLC plate.[1]

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the sample solution onto the baseline. The spot should be as small and concentrated as possible, ideally 1-2 mm in diameter.[1]

    • For reaction monitoring or identification, it is highly recommended to use a co-spotting technique.[4] Spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture applied to the same spot) on the baseline.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level.[1]

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.[4]

    • Allow the development to proceed until the solvent front is about 1 cm from the top of the plate.[1]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Quinolines are typically UV-active due to their aromatic nature and will appear as dark spots on the fluorescent background.[4] Circle the spots with a pencil.

    • If spots are not visible or for enhanced visualization, use a chemical stain. An iodine chamber is a good general-purpose, often non-destructive method.[1][4] Potassium permanganate stain is also effective for compounds that can be oxidized.[1]

    • Calculate the Retention Factor (Rf) for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

III. Mobile Phase Selection and Optimization

The choice of the mobile phase is the most critical parameter in TLC. The goal is to find a solvent system that provides a good separation of the components of interest, with Rf values ideally between 0.2 and 0.8.[1][5]

Starting Solvent Systems

For quinoline amines, which are generally of moderate polarity, a good starting point is a mixture of a non-polar solvent and a more polar solvent.[3][4]

Polarity of Quinoline AmineStarting Mobile Phase CompositionModifier
Low to Moderate Polarity10-50% Ethyl Acetate in Hexanes~0.5% Triethylamine
Moderate to High Polarity5% Methanol in Dichloromethane~0.5% Triethylamine
Optimization Strategy
  • If spots are too low (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent.[1][3] For example, if using 20% ethyl acetate in hexanes, try 40% or 60%.

  • If spots are too high (Rf ≈ 1): The mobile phase is too polar, causing the compounds to travel with the solvent front. Decrease the proportion of the more polar solvent.[1][3] For example, if using 50% ethyl acetate in hexanes, try 30% or 10%.

The following diagram illustrates the decision-making process for optimizing the mobile phase.

Mobile_Phase_Optimization start Initial TLC Result rf_low Rf ≈ 0 (Spots at Baseline) start->rf_low Too Low rf_high Rf ≈ 1 (Spots at Solvent Front) start->rf_high Too High rf_good 0.2 < Rf < 0.8 (Good Separation) start->rf_good Ideal increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity optimized Optimized Condition rf_good->optimized increase_polarity->start Re-run TLC decrease_polarity->start Re-run TLC

Caption: Decision tree for mobile phase optimization in TLC.

IV. Advanced Visualization Techniques for Quinoline Amines

While UV light is the primary method for visualizing quinoline amines, certain situations may require alternative techniques.

Visualization MethodProcedureApplicability for Quinoline Amines
UV Light (254 nm) Expose the dried plate to a 254 nm UV lamp.Excellent for most quinoline derivatives due to their conjugated aromatic systems.[4]
Iodine Chamber Place the dried plate in a sealed chamber with a few iodine crystals.A good general-purpose stain that reversibly complexes with many organic compounds, appearing as brown spots.[1][4]
Potassium Permanganate (KMnO₄) Stain Dip the plate in a dilute aqueous solution of KMnO₄ and potassium carbonate, then gently heat.Effective for compounds with oxidizable functional groups. Spots appear yellow-brown on a purple background.[1]
Ninhydrin Stain Spray the plate with a ninhydrin solution and heat.Primarily for primary and secondary amines, may react with aminoquinolines to produce colored spots.[1][2]

V. Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing Spots - Sample is too concentrated.[3][7]- Strong interaction with acidic silica.[1]- Dilute the sample before spotting.[3]- Ensure ~0.5% triethylamine is in the mobile phase.[5]
Spots Not Moving from Baseline (Rf ≈ 0) - Mobile phase is not polar enough.[3]- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[3]
Spots at Solvent Front (Rf ≈ 1) - Mobile phase is too polar.[3]- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).[3]
No Spots Visible - Compound is not UV-active or sample is too dilute.[1]- Use a chemical visualization stain (iodine, KMnO₄).[1]- Re-run with a more concentrated sample.[1]
Uneven Solvent Front - The plate was not placed vertically in the chamber.- The chamber was not properly saturated.- Ensure the plate is straight in the chamber.- Allow the chamber to equilibrate with filter paper for at least 15 minutes before development.

VI. Concluding Remarks

Thin Layer Chromatography is an indispensable tool for the rapid analysis of quinoline amines. By understanding the fundamental interactions between the basic analytes and the acidic stationary phase, and by systematically applying the protocols and optimization strategies outlined in this guide, researchers can achieve reliable, high-quality separations. The key to success lies in the judicious use of a basic modifier, such as triethylamine, to ensure symmetrical spot shapes and reproducible results. This foundational knowledge will empower scientists in their daily research and development activities involving this important class of compounds.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • Mroczek, T., & Głowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. ResearchGate. [Link]

  • VanVeller, B. VanVeller Lab Resources. Department of Chemistry, Iowa State University. [Link]

  • Starek, M., & Krzek, J. (2011). Detection Progress of Selected Drugs in TLC. PMC, NIH. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Othman, S. O., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2017). Thin–layer Chromatography (TLC). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]

  • Nichols, L. (2025). 5.6: TLC Procedure. Chemistry LibreTexts. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: TLC Tips. [Link]

  • University of California, Los Angeles. TLC stains. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Axiom Space. (2024). Fundamentals and Applications of Thin Layer Chromatography (TLC). [Link]

Sources

Application

Application Note: Precision Functionalization of the 4-Amino Position in 2-Methylquinolines

Executive Summary & Strategic Rationale The 4-amino-2-methylquinoline scaffold (4-aminoquinaldine) represents a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for historic antimalarials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-amino-2-methylquinoline scaffold (4-aminoquinaldine) represents a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for historic antimalarials and emerging kinase inhibitors. While the 2-methyl group provides metabolic stability and blocks the C2 position from nucleophilic attack, the introduction of complex amines at the C4 position remains a critical bottleneck in lead optimization.

This guide moves beyond generic textbook methods to provide a rigorous, field-tested workflow for functionalizing the C4 position. We analyze two primary pathways: the robust Nucleophilic Aromatic Substitution (


)  for aliphatic amines and the Buchwald-Hartwig Cross-Coupling  for sterically hindered or electron-deficient anilines.
Key Technical Challenges Addressed
  • Regiocontrol: Ensuring exclusive C4 functionalization without disturbing the acidic protons of the C2-methyl group.

  • Hydrolysis Competition: Preventing the reversion of the 4-chloro precursor to the thermodynamically stable 4-hydroxy quinolone.

  • Purification Logic: Exploiting the basicity differential between product and starting material for chromatography-free isolation.

Synthetic Workflow & Decision Matrix

The synthesis hinges on the quality of the 4-chloro-2-methylquinoline intermediate. Direct amination of the 4-hydroxy compound is kinetically inaccessible due to the strength of the C-O bond in the tautomeric quinolone form.

Figure 1: Strategic Reaction Workflow

G Start 4-Hydroxy-2-methylquinoline (Tautomer: Quinolone) Inter 4-Chloro-2-methylquinoline (Activated Electrophile) Start->Inter POCl3, 80°C Deoxychlorination RouteA Route A: SNAr (Aliphatic Amines) Reflux/EtOH or Phenol Inter->RouteA RouteB Route B: Pd-Catalysis (Anilines/Hindered) Pd(OAc)2 / BINAP Inter->RouteB Prod 4-Amino-2-methylquinoline (Target Scaffold) RouteA->Prod High Yield No Metal RouteB->Prod Broad Scope Mild Cond.

Caption: Strategic workflow for C4-amination. Route selection depends on the nucleophilicity of the amine partner.

Protocol 1: Synthesis of the Activated Electrophile

Target: 4-Chloro-2-methylquinoline Rationale: The 4-hydroxy group is a poor leaving group. Conversion to the chloride creates a polarized C-Cl bond susceptible to nucleophilic attack.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 4-Hydroxy-2-methylquinoline (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 equiv) – Acts as both reagent and solvent.
    
  • Apparatus: Round-bottom flask with drying tube (

    
    ), oil bath.
    
Step-by-Step Methodology
  • Setup: In a fume hood, charge the flask with 4-hydroxy-2-methylquinoline.

  • Addition: Cautiously add

    
     at room temperature. Note: The reaction is slightly exothermic.
    
  • Reaction: Heat to 90°C for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexane).

    • Checkpoint: The starting material (polar, stays on baseline) should disappear; the product (non-polar) moves to

      
      .
      
  • Quench (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/ammonia mixture (

    
    ) with vigorous stirring.
    
    • Why: This neutralizes the phosphoric acid byproducts and precipitates the free base.

  • Isolation: Extract with Dichloromethane (DCM). Wash with brine, dry over

    
    , and concentrate.[1]
    
    • Yield Expectation: >85% as a beige solid.

Protocol 2: The Workhorse – Nucleophilic Aromatic Substitution ( )

Scope: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkylamines). Mechanism: Addition-Elimination via a Meisenheimer-like transition state.

Condition Screening Table
VariableCondition A (Standard)Condition B (Difficult)Condition C (Acid Cat.)
Solvent Ethanol or IsopropanolDMF or NMPPhenol (Melt)
Temperature Reflux (78–82°C)120–140°C160°C
Base None (Amine excess)

(2.0 equiv)
None
Application Highly reactive aminesSecondary/Cyclic aminesWeakly nucleophilic amines
Detailed Procedure (Condition A)
  • Dissolution: Dissolve 4-chloro-2-methylquinoline (1.0 mmol) in Ethanol (5 mL).

  • Nucleophile Addition: Add the amine (1.5 – 2.0 equiv).

    • Tip: If the amine is volatile, use a sealed tube.

  • Reflux: Heat at reflux for 6–12 hours.

  • Workup (Self-Validating):

    • Acidify with 1M HCl (Product becomes water-soluble protonated salt).

    • Wash with EtOAc (Removes unreacted neutral 4-chloro precursor).

    • Basify aqueous layer with NaOH to pH > 10.

    • Extract product with EtOAc. This "Acid-Base Swing" ensures high purity without column chromatography.

Protocol 3: The Problem Solver – Buchwald-Hartwig Amination

Scope: Anilines, electron-deficient amines, and sterically hindered substrates where


 fails.
Reagents
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP or Xantphos (7.5 mol%) – Bidentate ligands prevent catalyst deactivation.

  • Base:

    
     (2.0 equiv) – Avoid strong alkoxides like NaOtBu to prevent deprotonation of the C2-methyl group.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Degassing: Charge flask with 4-chloro-2-methylquinoline, amine, base, and catalyst/ligand. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add sparged solvent via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove Pd black and inorganic salts.

  • Purification: Flash chromatography is usually required (Gradient: 0

    
     5% MeOH in DCM).
    
Figure 2: Mechanistic Cycle & C2-Methyl Risk

Mechanism Pd0 LnP-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 4-Cl-2-Me-Quinoline AmineBind Amine Coordination OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Warning RISK: C2-Methyl Deprotonation (Avoid NaOtBu) Warning->AmineBind Strong Base Interference

Caption: Pd-catalytic cycle highlighting the oxidative addition step and the risk of side-reactions at the C2-methyl position if strong bases are used.

Expert Insights & Troubleshooting

The "2-Methyl" Trap

The protons on the 2-methyl group are acidic (


).
  • Risk: Using Lithium amides (LDA) or Sodium tert-butoxide can generate the enolate at C2, leading to polymerization or dimerization.

  • Solution: Stick to Carbonate bases (

    
    , 
    
    
    
    ) for Buchwald couplings.
Monitoring Reaction Progress

Do not rely solely on UV detection (


 nm). 4-Aminoquinolines often fluoresce blue under 

nm UV light.
  • TLC Stain: Dragendorff’s reagent is highly specific for alkaloids/quinolines, staining them orange/red.

Hydrolysis Side-Reaction

If water enters the


 reaction (wet solvent), the 4-chloro group will hydrolyze back to the 4-hydroxy quinolone.
  • Diagnosis: Appearance of a baseline spot that is insoluble in organic solvents.

  • Prevention: Use anhydrous solvents and dry glassware.

References

  • Nucleophilic Arom

    
    ) Strategies: 
    
    • BenchChem Technical Support.[2][3] (2025).[2][3][4][5][6] "Optimization of 4-Aminoquinoline Synthesis." BenchChem Application Notes. Link

    • Mao, J., et al. (2024).[1][7] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." PMC. Link

  • Buchwald-Hartwig Amination Protocols

    • Organic Syntheses. (2008).[8] "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Org.[6][9] Synth. 85, 96-101. Link

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[10] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.Link

  • Medicinal Chemistry Applications

    • World Health Organization. "Antimalarial Drug Resistance." (Context for 4-aminoquinoline pharmacophore). Link

    • CymitQuimica. "4-Amino-2-methylquinoline Technical Data." Link

  • C-H Activation Alternatives

    • ChemRxiv. (2025).[2][3][4][5][6] "Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents." Link

Sources

Method

Scale-Up Synthesis of 4-Amino-8-ethyl-2-methylquinoline: An Application Note and Protocol for Pharmaceutical Development

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-Amino-8-ethyl-2-methylquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-Amino-8-ethyl-2-methylquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The proposed synthetic route is a robust, three-step process designed for scalability, proceeding through the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination. This guide offers detailed protocols, discusses the rationale behind experimental choices, addresses critical safety considerations, and provides insights into process optimization for industrial applications.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmacologically active compounds.[1][2] The quinoline core is present in numerous FDA-approved drugs, including antimalarials like chloroquine and quinine, showcasing its privileged status in medicinal chemistry.[1] The specific substitution pattern of 4-Amino-8-ethyl-2-methylquinoline presents a unique scaffold for the development of novel therapeutics, with potential applications as an intermediate for various active pharmaceutical ingredients (APIs). The strategic placement of the amino group at the 4-position and the alkyl substituents at the 2- and 8-positions allows for further functionalization and modulation of its physicochemical and biological properties.

The synthesis of substituted quinolines has a rich history, with several named reactions providing access to this important heterocycle.[3][4] For the synthesis of 2,4-disubstituted quinolines, the Combes synthesis is a particularly relevant and powerful method.[1][5][6][7] This application note details a scalable synthetic approach to 4-Amino-8-ethyl-2-methylquinoline, beginning with a Conrad-Limpach-type reaction, which is mechanistically related to the Combes synthesis.

Proposed Scalable Synthetic Route

The synthesis of 4-Amino-8-ethyl-2-methylquinoline is proposed as a three-step sequence, designed for robustness and scalability. This approach circumvents some of the challenges associated with direct, one-pot syntheses, offering better control over each transformation and facilitating purification of intermediates.

Synthetic_Workflow 2-Ethylaniline 2-Ethylaniline Step_1 Step 1: Conrad-Limpach Cyclization 2-Ethylaniline->Step_1 Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Step_1 Intermediate_1 4-Hydroxy-8-ethyl-2-methylquinoline Step_1->Intermediate_1 Step_2 Step 2: Chlorination Intermediate_1->Step_2 POCl3 POCl₃ POCl3->Step_2 Intermediate_2 4-Chloro-8-ethyl-2-methylquinoline Step_2->Intermediate_2 Step_3 Step 3: Amination (SNAr) Intermediate_2->Step_3 NH3_source Ammonia Source NH3_source->Step_3 Final_Product 4-Amino-8-ethyl-2-methylquinoline Step_3->Final_Product

Caption: Overall synthetic workflow for 4-Amino-8-ethyl-2-methylquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-8-ethyl-2-methylquinoline

This step employs a Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[8]

Reaction Scheme:

2-Ethylaniline + Ethyl Acetoacetate → 4-Hydroxy-8-ethyl-2-methylquinoline

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 2-ethylaniline and ethyl acetoacetate in a 1:1.1 molar ratio.

  • Condensation: Heat the mixture to 140-150 °C. Ethanol, a byproduct of the condensation, will begin to distill off. Maintain this temperature until the theoretical amount of ethanol has been collected.

  • Cyclization: The resulting enamine intermediate is then added portion-wise to a pre-heated high-boiling point solvent (e.g., Dowtherm A) at 250-260 °C. This high-temperature step facilitates the cyclization to the 4-hydroxyquinoline.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is cooled. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., toluene or xylenes) to remove the high-boiling point solvent, and then with a lower boiling point solvent like hexane. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

ParameterValue/RangeRationale
Reactant Ratio 1:1.1 (Aniline:Ester)A slight excess of the β-ketoester ensures complete conversion of the aniline.
Condensation Temp. 140-150 °CAllows for the efficient removal of ethanol to drive the equilibrium towards the enamine intermediate.
Cyclization Temp. 250-260 °CHigh temperature is required to overcome the activation energy for the cyclization reaction.
Expected Yield 70-85%Based on typical yields for Conrad-Limpach reactions.
Purification RecrystallizationA scalable and effective method for obtaining high-purity solid material.
Step 2: Synthesis of 4-Chloro-8-ethyl-2-methylquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).[8]

Reaction Scheme:

4-Hydroxy-8-ethyl-2-methylquinoline + POCl₃ → 4-Chloro-8-ethyl-2-methylquinoline

Protocol:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber (to neutralize HCl fumes), and a dropping funnel, charge the 4-hydroxy-8-ethyl-2-methylquinoline.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~3-5 molar equivalents) to the solid quinolinone. The reaction is often carried out without a solvent, with POCl₃ acting as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: After completion, the reaction mixture is cooled and the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium carbonate solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

ParameterValue/RangeRationale
Reagent POCl₃ (3-5 eq.)A significant excess of POCl₃ ensures complete conversion of the hydroxyl group and can also serve as the reaction solvent.
Reaction Temp. Reflux (105-110 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for complete conversion. Monitoring is recommended to avoid prolonged heating which can lead to side products.
Expected Yield 85-95%This transformation is generally high-yielding.
Purification RecrystallizationEffective for removing inorganic byproducts and unreacted starting material.
Step 3: Synthesis of 4-Amino-8-ethyl-2-methylquinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction, where the chloro group at the 4-position is displaced by an amino group.[9]

Reaction Scheme:

4-Chloro-8-ethyl-2-methylquinoline + NH₃ source → 4-Amino-8-ethyl-2-methylquinoline

Protocol:

  • Reaction Setup: In a high-pressure reactor (autoclave), charge the 4-chloro-8-ethyl-2-methylquinoline, a suitable solvent (e.g., ethanol or phenol), and a source of ammonia (e.g., aqueous or alcoholic ammonia, or ammonium carbonate).

  • Reaction: The reactor is sealed and heated to 120-160 °C. The internal pressure will increase due to the heating and the evolution of ammonia gas. The reaction is maintained at this temperature for several hours (6-12 hours), with progress monitored by HPLC.

  • Work-up and Isolation: After cooling to room temperature and venting the excess ammonia, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a dilute acid solution (e.g., HCl) and washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified with a strong base (e.g., NaOH) to precipitate the free amine product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or toluene) will afford the pure 4-Amino-8-ethyl-2-methylquinoline.

ParameterValue/RangeRationale
Ammonia Source Aq. or Alc. NH₃A readily available and effective source of the nucleophile. The choice of solvent (water or alcohol) can influence the reaction rate and solubility.
Reaction Temp. 120-160 °CElevated temperatures are required to facilitate the nucleophilic aromatic substitution on the electron-deficient quinoline ring.
Pressure AutoclaveNecessary to maintain the ammonia concentration in the reaction mixture at elevated temperatures.
Expected Yield 70-90%Amination of 4-chloroquinolines is generally an efficient process.[9]
Purification Acid-base workup followed by recrystallizationA classic and effective method for purifying amines, separating them from non-basic impurities. Recrystallization provides the final high-purity product.

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses requires a thorough evaluation of potential hazards and optimization of process parameters to ensure safety, efficiency, and reproducibility.

Process_Safety Safety_Focus Key Safety Considerations POCl3_Handling Phosphorus Oxychloride (POCl₃) Handling Safety_Focus->POCl3_Handling High_Temp_Rxns High-Temperature Reactions Safety_Focus->High_Temp_Rxns Pressure_Rxns High-Pressure Amination Safety_Focus->Pressure_Rxns Waste_Disposal Waste Stream Management Safety_Focus->Waste_Disposal Corrosive_Toxic Corrosive_Toxic POCl3_Handling->Corrosive_Toxic Highly Corrosive & Toxic [1, 2, 3, 4, 6] Water_Reactive Water_Reactive POCl3_Handling->Water_Reactive Reacts Violently with Water [2, 3] PPE_Ventilation PPE_Ventilation POCl3_Handling->PPE_Ventilation Requires Specialized PPE and Ventilation [1, 2, 6] Thermal_Control Thermal_Control High_Temp_Rxns->Thermal_Control Precise Temperature Control Solvent_Selection Solvent_Selection High_Temp_Rxns->Solvent_Selection High-Boiling, Stable Solvents Autoclave_Safety Autoclave_Safety Pressure_Rxns->Autoclave_Safety Autoclave Integrity and Safety Protocols Pressure_Monitoring Pressure_Monitoring Pressure_Rxns->Pressure_Monitoring Continuous Pressure Monitoring Neutralization Neutralization Waste_Disposal->Neutralization Neutralization of Acidic/Basic Streams Solvent_Recycling Solvent_Recycling Waste_Disposal->Solvent_Recycling Solvent Recovery and Recycling

Caption: Critical safety considerations for the scale-up synthesis.

  • Phosphorus Oxychloride (POCl₃) Handling: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[10][11][12] All operations involving POCl₃ must be conducted in a well-ventilated fume hood or a closed system.[10] Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, is mandatory.[11][13] Emergency showers and eyewash stations must be readily accessible.[11] For large-scale operations, a closed-system transfer of POCl₃ is highly recommended.

  • High-Temperature Reactions: The Conrad-Limpach cyclization requires very high temperatures. On a large scale, this necessitates the use of a suitable heating medium (e.g., hot oil) and a reactor with precise temperature control to prevent overheating and potential decomposition.

  • High-Pressure Amination: The final amination step is conducted under pressure in an autoclave. It is crucial to use a reactor that is rated for the expected temperature and pressure. Regular inspection and maintenance of the autoclave are essential. The reactor should be equipped with a pressure relief valve and a burst disc as safety measures.

  • Waste Management: The synthesis generates acidic and basic waste streams that require neutralization before disposal.[11] Solvent waste should be segregated and disposed of according to environmental regulations. Opportunities for solvent recycling should be evaluated to improve the process's green credentials.

Conclusion

The presented three-step synthetic route to 4-Amino-8-ethyl-2-methylquinoline offers a logical and scalable pathway for the production of this valuable pharmaceutical intermediate. By breaking down the synthesis into discrete, well-established transformations, process control and optimization are enhanced. A strong emphasis on safety, particularly in the handling of hazardous reagents like phosphorus oxychloride, is paramount for the successful and responsible scale-up of this process. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of 4-Amino-8-ethyl-2-methylquinoline, with the understanding that further process development and optimization will be necessary for full-scale manufacturing.

References

  • Phosphorus oxychloride - SAFETY DATA SHEET. (n.d.).
  • NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved February 15, 2026, from [Link].

  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (n.d.).
  • Lanxess. (n.d.). Phosphorus oxychloride. Retrieved February 15, 2026, from a representative manufacturer's product safety assessment.
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). Journal of Heterocyclic Chemistry.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC.
  • Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link].

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.
  • Quinoline: Synthesis, Applications, and Environmental Impact. (n.d.). Sinocure Chemical Group.
  • Making quinoline - the Skraup synthesis. (2024). YouTube.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • Combes Quinoline Synthesis. (n.d.).
  • Synthesis of 4‐thio‐2‐aminoquinolines. (n.d.).
  • Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • How might one synthesis 4-chloro quinoline? (2020). Quora.
  • CHLOROQUINE synthesis. (n.d.). ChemicalBook.
  • US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • Combes synthesis of quinolines. (n.d.).
  • 2-HYDROXY-4-METHYLQUINOLINE synthesis. (n.d.). ChemicalBook.
  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. (n.d.).
  • 4-Amino-8-bromo-2-methylquinoline. (n.d.). MySkinRecipes.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the Conrad-Limpach synthesis of quinolines

Welcome to the technical support center for the Conrad-Limpach synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction yields and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Conrad-Limpach synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their reaction yields and troubleshoot common issues encountered during this classical yet powerful synthetic method. Here, we move beyond simple protocols to explain the underlying principles and provide actionable, field-tested advice to enhance your experimental success.

Introduction to the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a cornerstone reaction for the preparation of 4-hydroxyquinolines, which are pivotal structural motifs in numerous biologically active compounds.[1] The synthesis is a two-step process:

  • Enamine Formation: An aniline reacts with a β-ketoester under kinetically controlled conditions (moderate temperatures) to form a β-aminoacrylate (an enamine).[1]

  • Thermal Cyclization: The isolated enamine intermediate undergoes a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline product, eliminating a molecule of alcohol.[1]

While robust, the synthesis is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will address the most common challenges and provide evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Conrad-Limpach synthesis in a question-and-answer format.

Issue 1: Low or No Yield of the Final 4-Hydroxyquinoline

Question: I've followed the general procedure, but my final yield is extremely low or I've isolated no product at all. What are the most likely causes?

Answer: This is a frequent challenge, often pointing to issues in the high-temperature cyclization step.[2] Let's break down the potential culprits:

  • Insufficient Temperature: The thermal cyclization is the rate-determining step and requires substantial thermal energy, typically around 250 °C, to overcome the activation barrier of the electrocyclic ring closing.[3]

    • Solution: Verify the internal temperature of your reaction mixture with a calibrated thermometer. Do not rely solely on the heating mantle's setting. Ensure your solvent has a sufficiently high boiling point to reach and maintain the target temperature.[4]

  • Inappropriate Solvent: The choice of solvent is critical for the success of the cyclization.[3][4]

    • Solution: High-boiling, inert solvents are essential. Traditionally, mineral oil, diphenyl ether, or Dowtherm A are used.[1][4] While effective, they can be difficult to handle and remove. Research has shown that other solvents can be excellent, and sometimes superior, alternatives.[4] The yield of the reaction generally improves with higher-boiling solvents.[4]

  • Reaction Time: Both insufficient and excessive heating times can be detrimental.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5] This allows you to observe the consumption of the enamine intermediate and the formation of the quinoline product, helping you determine the optimal reaction time and prevent product decomposition from prolonged heating.[5][6]

Issue 2: Formation of the Isomeric 2-Hydroxyquinoline (Knorr Product)

Question: My analysis shows a significant amount of the 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?

Answer: The formation of the 2-hydroxyquinoline isomer is a classic example of thermodynamic versus kinetic control and is known as the Knorr quinoline synthesis.[3][7][8]

  • Causality: The initial condensation of the aniline and the β-ketoester has two possible sites of attack: the keto group (leading to the Conrad-Limpach product) and the ester group (leading to the Knorr product).[3]

    • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (room temperature to reflux), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, forming the β-aminoacrylate.[1][3]

    • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (around 140 °C) during the initial condensation, the reaction can become reversible.[3][9] The thermodynamically more stable β-ketoanilide is formed through attack at the ester group, which then cyclizes to the 2-hydroxyquinoline.[1][3]

  • Solution: To maximize the yield of the 4-hydroxyquinoline, perform the initial enamine formation at moderate temperatures. It is often beneficial to isolate the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization. This two-step approach prevents the rearrangement to the Knorr product.[1]

Issue 3: Difficulty in Product Isolation and Purification

Question: The reaction seems to have worked, but I'm struggling to isolate a pure product from the high-boiling solvent.

Answer: This is a common practical hurdle, especially when using viscous solvents like mineral oil.

  • Precipitation:

    • Solution: Upon cooling the reaction mixture to room temperature, the 4-hydroxyquinoline product will often precipitate out of the solvent.[1] If it doesn't, you can induce precipitation by adding a non-polar solvent like hexanes.[1]

  • Filtration and Washing:

    • Solution: Collect the precipitated solid by vacuum filtration. To remove the residual high-boiling solvent, wash the solid product thoroughly with a low-boiling, non-polar solvent in which the product is insoluble (e.g., cold ethanol, diethyl ether, or hexanes).[1][5]

  • Recrystallization:

    • Solution: For further purification, recrystallize the crude 4-hydroxyquinoline from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF).[1]

Frequently Asked Questions (FAQs)

Q1: Is a catalyst necessary for the Conrad-Limpach synthesis?

A1: The initial condensation to form the enamine is often catalyzed by a small amount of acid, such as glacial acetic acid, HCl, or H₂SO₄.[1][3] This protonates the keto group, making it more electrophilic and facilitating the nucleophilic attack by the aniline. The subsequent thermal cyclization step, however, is typically uncatalyzed and driven by heat.

Q2: How can I monitor the progress of the initial enamine formation?

A2: The formation of the β-aminoacrylate can be conveniently monitored by TLC.[1][5] Additionally, if the reaction is performed in a suitable solvent like toluene, you can use a Dean-Stark apparatus to collect the water that is formed as a byproduct, providing a visual indication of the reaction's progress.[1]

Q3: What is the typical stoichiometry of reactants?

A3: A slight excess of the β-ketoester (e.g., 1.1 equivalents) is often used to ensure complete consumption of the aniline.[1]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the Conrad-Limpach reaction. It can significantly reduce reaction times and potentially improve yields by providing efficient and uniform heating.[1]

Experimental Protocols and Data

Protocol 1: Two-Step Synthesis of a Substituted 4-Hydroxyquinoline

This protocol provides a generalized, step-by-step methodology.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in a suitable solvent (e.g., toluene).

  • Add the β-ketoester (1.1 eq).

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).[1]

  • Heat the mixture to reflux and use a Dean-Stark apparatus to remove the water formed during the condensation.[1]

  • Monitor the reaction by TLC until the aniline is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine can often be used in the next step without further purification.[1]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • Place the crude β-aminoacrylate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent (see Table 1) at a ratio of approximately 10-20 mL of solvent per gram of intermediate.[1]

  • Heat the mixture with stirring to 250-260 °C.[1]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.[1]

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.[1]

  • Purify the crude product by recrystallization.[1]

Data Presentation: Solvent Selection for Thermal Cyclization

The choice of solvent is paramount for achieving high yields in the cyclization step. The following table summarizes various solvents and their boiling points, which are critical for reaching the necessary reaction temperature.

SolventBoiling Point (°C)Notes
Mineral Oil> 275Inexpensive but can be difficult to remove.[4]
Diphenyl Ether259Solid at room temperature, has an unpleasant odor.[4]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; liquid at room temperature but more expensive.[4]
1,2,4-Trichlorobenzene214A potentially useful and inexpensive alternative.[4]
2-Nitrotoluene222A potentially useful and inexpensive alternative.[4]
2,6-di-tert-butylphenol265Found to be an effective solvent, giving a clean product in reasonable yield.[4]
Ethyl Benzoate212An inexpensive and less odorous alternative, though the lower boiling point may affect yield for some substrates.[4]

Data adapted from a study on solvent screening for the Conrad-Limpach synthesis.[4]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Conrad-Limpach synthesis.

ConradLimpach cluster_step1 Step 1: Enamine Formation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Condensation Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Enamine β-Aminoacrylate (Enamine Intermediate) Condensation->Enamine Moderate Temp. Acid Catalyst Hydroxyquinoline 4-Hydroxyquinoline Enamine_ref->Hydroxyquinoline High Temp. (~250 °C) -ROH

Caption: Key steps of the Conrad-Limpach synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

Troubleshooting Start Low Yield Observed TempCheck Was the internal reaction temp. ≥ 250 °C? Start->TempCheck SolventCheck Is the solvent boiling point high enough? TempCheck->SolventCheck Yes IncreaseTemp Action: Increase heating or switch to a higher boiling solvent. TempCheck->IncreaseTemp No TimeCheck Was the reaction time monitored by TLC? SolventCheck->TimeCheck Yes ChangeSolvent Action: Select a solvent from Table 1 with a higher boiling point. SolventCheck->ChangeSolvent No PurityCheck Are starting materials pure? TimeCheck->PurityCheck Yes OptimizeTime Action: Repeat and monitor by TLC to find the optimal reaction time. TimeCheck->OptimizeTime No KnorrCheck Is the 2-hydroxyquinoline isomer present? PurityCheck->KnorrCheck Yes PurifyReactants Action: Purify aniline and β-ketoester before use. PurityCheck->PurifyReactants No IsolateIntermediate Action: Use a two-step procedure. Isolate the enamine intermediate. KnorrCheck->IsolateIntermediate Yes

Caption: Decision tree for troubleshooting low yields.

References

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 15, 2026, from [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved February 15, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved February 15, 2026, from [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones. (2020). Chem. Retrieved February 15, 2026, from [Link]

  • Acceptorless dehydrogenative condensation: synthesis of indoles and quinolines from diols and anilines. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • CN102134219B - Preparation method of quinoline derivative. (n.d.). Google Patents.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Optimizing amination reaction conditions for sterically hindered quinolines

Topic: Optimization of Buchwald-Hartwig Amination for Sterically Hindered Quinoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 2.4 (Current Best Practices) Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Buchwald-Hartwig Amination for Sterically Hindered Quinoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 2.4 (Current Best Practices)

Introduction: The "Quinoline Challenge"

Synthesizing aminoquinolines via Palladium-catalyzed cross-coupling presents a unique dual challenge compared to standard aryl halides:

  • Steric Occlusion: Substituents at the C2 or C8 positions, or adjacent to the halide (ortho-substitution), physically block the metal center, impeding both oxidative addition and amine coordination.

  • Catalyst Poisoning: The quinoline nitrogen is a competent ligand. In sterically hindered systems where the phosphine ligand might dissociate or "breathe," the quinoline nitrogen can irreversibly bind to Pd(II), forming a "dead" complex (off-cycle species).

This guide moves beyond standard protocols to address these specific failure modes using Third- and Fourth-Generation (G3/G4) Precatalyst technology and steric-specific ligand design.

Module 1: The Engine (Catalyst & Ligand Selection)

FAQ 1: Why is my conversion stalling at <20% despite using Pd(PPh3)4 or Pd2(dba)3?

Diagnosis: You are likely suffering from reductive elimination failure or catalyst deactivation .

  • The Problem: Older catalysts like Pd(PPh3)4 lack the electron density to facilitate oxidative addition into electron-rich/hindered bonds. More importantly, simple phosphines are too small; they allow the quinoline nitrogen to coordinate to the Palladium, poisoning the cycle.

  • The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky enough to prevent quinoline N-coordination and electron-rich enough to drive oxidative addition.

Ligand Selection Matrix

Use this decision logic to select your ligand. Do not guess.

LigandSelection Start Start: Analyze Amine Partner AmineType Amine Class? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2NH) AmineType->Secondary Amide Amide / Sulfonamide AmineType->Amide BrettPhos RECOMMENDATION: BrettPhos (Promotes Oxidative Addition) Primary->BrettPhos Standard Sterics Steric Hindrance of Quinoline? Secondary->Sterics tBuBrett RECOMMENDATION: tBuBrettPhos (High Activity for Amides) Amide->tBuBrett Sterics->BrettPhos Moderate Hindrance RuPhos RECOMMENDATION: RuPhos (Promotes Reductive Elimination) Sterics->RuPhos High Hindrance (C2/C8 sub)

Figure 1: Decision tree for ligand selection based on amine class and steric environment. RuPhos is privileged for secondary amines due to its ability to facilitate the difficult reductive elimination step in crowded systems.

FAQ 2: Why should I use G3/G4 Precatalysts instead of mixing Pd(OAc)2 + Ligand?

Technical Insight: In hindered systems, the activation of Pd(II) to Pd(0) is often the first point of failure.

  • Traditional (In Situ): Requires reduction of Pd(II) by the amine or phosphine, which consumes ligand and generates unpredictable L:Pd ratios.

  • G3/G4 Precatalysts: These are pre-formed Pd(II) complexes that activate rapidly upon exposure to base. They guarantee a 1:1 Pd:Ligand ratio , which is critical. Excess ligand can actually inhibit the reaction in sterically crowded environments by blocking the vacant coordination site needed for the amine to bind.

Module 2: The Environment (Base & Solvent)

FAQ 3: I see significant decomposition of my quinoline core. Is the base too strong?

Diagnosis: Yes. NaOtBu (Sodium tert-butoxide) is the standard, but it is a strong nucleophile and base (


). It can attack the electron-deficient quinoline ring or cause elimination of sensitive side chains.

Optimization Table: Base & Solvent Compatibility

Condition SetBaseSolventTempUse Case
Standard NaOtBuToluene or Dioxane80-100°CRobust substrates; max rate.
Mild (Base Sensitive) K3PO4tBuOH / H2O (4:1)80-110°CEsters, nitriles, or halogenated substrates prone to hydrolysis.[1]
Strong/Soluble LHMDSTHF60°CSubstrates with acidic protons; low-temp activation.
"Game Changer" DBU (Organic)DMAc or NMP100-120°CHighly insoluble quinolines; homogeneous conditions.

Module 3: Troubleshooting Specific Failures

FAQ 4: I am isolating "Hydrodehalogenated" product (Ar-Cl Ar-H). Why?

Root Cause: This is the "Beta-Hydride Elimination" trap. If the reductive elimination of the C-N bond is slow (due to steric bulk), the Palladium complex sits waiting. If your amine has alpha-hydrogens, the metal will undergo


-hydride elimination, releasing the amine as an imine and leaving a Pd-H species that reduces your quinoline.

Corrective Actions:

  • Switch Ligand: Move to RuPhos . Its specific steric bulk accelerates reductive elimination, outcompeting the side reaction.

  • Increase Amine Equivalents: Push the equilibrium toward amine coordination (1.5

    
     2.0 eq).
    
  • Solvent Switch: If using primary/secondary alcohols (e.g., EtOH), switch to tBuOH or Toluene . Alcohols can serve as hydride sources.

Troubleshooting Workflow

Troubleshooting Problem Low Yield / Failure Analyze Analyze Crude (LCMS/NMR) Problem->Analyze Result1 SM Recovered (No Rxn) Analyze->Result1 Result2 Dehalogenation (Ar-H formed) Analyze->Result2 Result3 Pd Black Precipitate Analyze->Result3 Action1 Activation Failure: Switch to G4 Precatalyst Increase Temp (+10°C) Result1->Action1 Action2 Reductive Elim. Failure: Switch to RuPhos Remove alcohol solvents Result2->Action2 Action3 Catalyst Death: Switch to degassed solvent Check O2 exclusion Result3->Action3

Figure 2: Diagnostic workflow for categorizing reaction failure modes.

Module 4: Validated Experimental Protocol

Protocol: General Screen for Hindered Quinolines (G4 System) Note: This protocol uses a "pre-catalyst" to ensure active species generation.

Materials:

  • Quinoline substrate (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Catalyst: RuPhos Pd G4 (2-5 mol%) [CAS: 1599466-81-5]

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Inert Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial (equipped with a stir bar) with the Quinoline, Base, and RuPhos Pd G4.

    • Why? Pd G4 is air-stable as a solid but sensitive in solution. Adding solids first ensures accuracy.

  • Amine Addition:

    • Solid Amine: Add with other solids.

    • Liquid Amine: Add via microliter syringe after solvent.

  • Solvent Addition: Add anhydrous solvent. Seal the vial with a PTFE-lined cap.

  • Activation: Place in a pre-heated block at 80°C .

    • Tip: Do not ramp temperature. Drop the vial into the hot block. Rapid heating helps activation.

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Pass Criteria: If >50% conversion at 1h, reaction is healthy.

    • Fail Criteria: If <10% conversion at 4h, refer to FAQ 1 .

References

  • Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines." Journal of the American Chemical Society, 2008.

  • Maiti, D., & Buchwald, S. L. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020.

  • Hartwig, J. F. "Evolution of Fourth Generation (G4) Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2014.

  • BenchChem Technical Support. "Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis." BenchChem Knowledge Base, 2025.

Sources

Troubleshooting

Technical Support Center: Selective Chlorination of 8-ethyl-2-methyl-4-quinolone

Answering the complex challenges of selective synthesis requires a deep understanding of reaction mechanisms and precise control over experimental variables. This technical support guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of selective synthesis requires a deep understanding of reaction mechanisms and precise control over experimental variables. This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the chlorination of 8-ethyl-2-methyl-4-quinolone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the intricacies of this reaction, minimize the formation of unwanted side products, and maximize the yield of your target compound.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter in the lab. We will delve into the factors governing regioselectivity, the choice of reagents, and the optimization of reaction conditions, all supported by authoritative references and practical methodologies.

Section 1: Understanding the Reaction: Regioselectivity and Side Product Formation

This section addresses the fundamental questions regarding the expected outcomes of the chlorination reaction, based on the principles of electrophilic aromatic substitution.

Q1: What is the expected major product from the chlorination of 8-ethyl-2-methyl-4-quinolone, and why?

A1: The chlorination of 8-ethyl-2-methyl-4-quinolone is an electrophilic aromatic substitution reaction. The position of the incoming chloro group is directed by the existing substituents on the quinolone ring.[1][2] The primary directing influences are:

  • The 4-quinolone core: The heterocyclic nitrogen and the carbonyl group have complex effects. The pyridinone ring (containing the nitrogen and carbonyl) is generally electron-deficient and deactivating.

  • Activating Groups: The methyl group at C2 and the ethyl group at C8 are alkyl groups, which are electron-donating and act as ortho, para-directors.[2][3]

  • Deactivating Influence: The carbonyl group at C4 deactivates the pyridinone ring towards electrophilic attack.

Considering these factors, the electrophilic attack will preferentially occur on the more electron-rich carbocyclic (benzene) ring. The ethyl group at C8 will direct the incoming electrophile to its ortho position (C7) and its para position (C5). Steric hindrance from the ethyl group might slightly disfavor the C7 position. Therefore, the most likely major products are 3-chloro-8-ethyl-2-methyl-4-quinolone (if the pyridinone ring is attacked, which is less likely but possible) and 5-chloro- or 7-chloro-8-ethyl-2-methyl-4-quinolone . The reaction's regioselectivity can be highly dependent on the specific conditions used.[4][5]

Q2: What are the most common side products I should expect, and how do they form?

A2: The formation of side products is the primary challenge in this synthesis. You should anticipate the following:

  • Positional Isomers: As discussed in Q1, a mixture of chlorinated isomers (e.g., 5-chloro and 7-chloro derivatives) is highly probable due to the directing effects of the C8-ethyl group.

  • Dichlorinated Products: If the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is too high, a second chlorine atom can be added to the ring, leading to dichlorinated species. The position of the second chlorine will be directed by the existing four substituents.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 8-ethyl-2-methyl-4-quinolone in your final mixture.

  • Degradation Products: Aggressive chlorinating agents or high temperatures can potentially lead to the opening of the quinolone ring, although this is less common under controlled conditions.

The diagram below illustrates the potential reaction pathways leading to the desired product and common side products.

G cluster_start Starting Material cluster_products Reaction Products SM 8-ethyl-2-methyl-4-quinolone DP Desired Product (e.g., 5-Chloro Isomer) SM->DP + Cl+ (Desired Pathway) SP1 Positional Isomer (e.g., 7-Chloro Isomer) SM->SP1 + Cl+ (Side Pathway) SP2 Dichlorinated Product DP->SP2 + Cl+ (Over-chlorination) SP1->SP2 + Cl+ (Over-chlorination)

Caption: Reaction pathways in the chlorination of 8-ethyl-2-methyl-4-quinolone.

Section 2: Troubleshooting Guide: Controlling the Reaction

This section provides practical advice for common problems encountered during the experiment.

Problem: I am observing multiple chlorinated isomers in my product mixture. How can I improve the regioselectivity?

A: Poor regioselectivity is often a result of using a highly reactive chlorinating agent or suboptimal reaction conditions. Here is a troubleshooting workflow:

G cluster_solutions Troubleshooting Steps start Problem: Multiple Isomers Observed q1 Step 1: Evaluate Chlorinating Agent start->q1 ans1_a Using Cl2 or SO2Cl2? Switch to a milder agent like N-Chlorosuccinimide (NCS). q1->ans1_a High Reactivity ans1_b Already using NCS? Proceed to Step 2. q1->ans1_b Mild Reactivity q2 Step 2: Optimize Solvent ans1_a->q2 ans1_b->q2 ans2 Solvent polarity can influence selectivity. Try switching from non-polar (e.g., CCl4) to polar aprotic solvents (e.g., DMF, Acetonitrile). q2->ans2 q3 Step 3: Control Temperature ans2->q3 ans3 Lower the reaction temperature. Run the reaction at 0 °C or even -20 °C. Slower reaction rates often favor the thermodynamically more stable isomer. q3->ans3 end Result: Improved Regioselectivity ans3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Causality: Milder chlorinating agents like N-Chlorosuccinimide (NCS) generate the electrophile (Cl+) more slowly and are less aggressive, allowing the subtle electronic differences between the potential sites of attack (C5 vs. C7) to have a greater influence on the reaction outcome. Lowering the temperature reduces the overall kinetic energy of the system, which also favors the pathway with the lower activation energy, typically leading to the more stable product isomer.

Problem: How can I prevent the formation of di- and tri-chlorinated side products?

A: Over-chlorination occurs when the desired mono-chlorinated product, which is still an activated aromatic ring, reacts further with the chlorinating agent. To prevent this:

  • Control Stoichiometry: Use a precise molar equivalent of the chlorinating agent. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can be beneficial to ensure all the chlorinating agent is consumed before significant over-chlorination occurs, at the cost of some unreacted starting material.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the less reactive mono-chlorinated product.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to an acceptable level and before significant amounts of dichlorinated products appear.

ParameterRecommendation for Minimizing Over-chlorinationRationale
Stoichiometry 0.95 - 1.05 eq. of chlorinating agentPrevents excess electrophile from reacting with the product.
Addition Method Slow, dropwise addition or portion-wise for solidsMaintains a low concentration of the chlorinating agent.
Temperature Maintain at low temperatures (e.g., 0 °C)Reduces reaction rate, allowing for better control.
Monitoring TLC or HPLC analysis every 15-30 minutesAllows for precise determination of the reaction endpoint.
Section 3: Protocols and Methodologies

Q: Can you provide a general protocol for the selective chlorination of 8-ethyl-2-methyl-4-quinolone using N-Chlorosuccinimide (NCS)?

A: This protocol is a starting point and may require optimization for your specific setup.

Experimental Protocol: Selective Mono-chlorination with NCS

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 8-ethyl-2-methyl-4-quinolone (1.0 eq.) in a suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile) to a concentration of approximately 0.1 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in the same solvent. Add the NCS solution to the quinolone solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by taking small aliquots and analyzing them by TLC or HPLC (see HPLC method below).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel. If using an organic solvent immiscible with water, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If using a water-miscible solvent like DMF, you may need to perform an extraction with a suitable organic solvent (e.g., ethyl acetate) after adding water.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Q: What is a reliable HPLC method for analyzing the reaction mixture?

A: Reverse-phase HPLC is an excellent technique for monitoring this reaction, as it can effectively separate the non-polar starting material from the slightly more polar chlorinated products.[6][7][8]

HPLC ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 290 nm[6]
Injection Volume 5 µL
Section 4: Purification Strategies

Q: What are the best methods for purifying the desired chlorinated product?

A: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: If your desired product is a solid and one isomer is formed in significant excess, recrystallization is the most efficient method for purification on a large scale. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively precipitate the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: This is the most versatile method for separating complex mixtures of isomers and side products.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your products. The different isomers will likely have slightly different retention factors (Rf), allowing for their separation.

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material on a small scale, preparative reverse-phase HPLC can be used, employing conditions similar to the analytical method but on a larger column.

  • Removal of Unreacted Starting Material: If unreacted starting material is the main impurity, consider using specialized removal beads or a specific extraction process if the acidity or basicity of the starting material and product differ significantly.[9][10]

References

  • Yeole, R. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Gaspar, A., et al. "Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis.
  • Nowak, P., & Kleszcz, K. "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).
  • Wikipedia contributors. "Quinoline.
  • Samanidou, V., & Karageorgou, E. "Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Al-Suwaidan, I. A., et al. "Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • Zabinski, R. A., et al. "Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads.
  • Wikipedia contributors. "Electrophilic aromatic substitution.
  • Chemistry LibreTexts. "15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Smith, P. A., et al. "A comparison of regioselectivity in electrophilic aromatic substitution...
  • Zabinski, R. A., et al. "Elimination of quinolone antibiotic carryover through use of antibiotic-removal beads.
  • The Organic Chemistry Tutor. "Regioselectivity in Electrophilic Aromatic Substitutions.
  • Szymański, P., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • El-Sayed, M. A., et al. "Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates.
  • Soderberg, T. "Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.

Sources

Optimization

Stability of 4-Amino-8-ethyl-2-methylquinoline under oxidative stress

A Guide to Investigating Stability Under Oxidative Stress Welcome to the technical support center for 4-Amino-8-ethyl-2-methylquinoline. This resource is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating Stability Under Oxidative Stress

Welcome to the technical support center for 4-Amino-8-ethyl-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this compound under oxidative stress. Here you will find troubleshooting advice and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-Amino-8-ethyl-2-methylquinoline under oxidative conditions?

A1: While specific experimental data for 4-Amino-8-ethyl-2-methylquinoline is not extensively published, based on its chemical structure, it is predicted to be susceptible to oxidative degradation. The primary sites of oxidation are likely the aromatic amino group and the alkyl (ethyl and methyl) substituents. Aromatic amines can be oxidized to nitroso and nitro derivatives, or can undergo oxidative coupling.[1][2][3][4] The quinoline ring itself is relatively resistant to oxidation, but the benzene ring portion can be cleaved under harsh conditions.[5]

Q2: What are the most common reagents used to simulate oxidative stress in forced degradation studies?

A2: Hydrogen peroxide (H₂O₂) is a widely used and recommended oxidizing agent for forced degradation studies as it mimics potential oxidative conditions encountered during manufacturing and storage.[6][7] Other reagents can include metal ions (like Cu²⁺ or Fe³⁺) which can catalyze oxidation, and free radical initiators such as azobisisobutyronitrile (AIBN) under an oxygen atmosphere.[7][8]

Q3: What are the likely degradation products of 4-Amino-8-ethyl-2-methylquinoline under oxidative stress?

A3: Based on the functional groups present, several degradation products can be anticipated:

  • N-Oxidation: The primary amino group can be oxidized to a nitroso (-NO) or nitro (-NO₂) group.

  • Hydroxylation: The quinoline or benzene ring could undergo hydroxylation.

  • Side-Chain Oxidation: The ethyl and methyl groups are susceptible to oxidation, potentially forming alcohols, aldehydes, or carboxylic acids.

  • Ring Opening: Under more aggressive oxidative conditions, the quinoline ring system, particularly the benzene portion, could undergo cleavage.[5]

Q4: What analytical techniques are best suited for monitoring the degradation of 4-Amino-8-ethyl-2-methylquinoline and identifying its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating the parent compound from its degradation products.[9] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[6]

Troubleshooting Guides

Issue 1: No degradation is observed after treatment with hydrogen peroxide.

Possible Cause 1: Inappropriate reaction conditions.

  • Troubleshooting:

    • Increase H₂O₂ Concentration: Start with a lower concentration (e.g., 3% H₂O₂) and incrementally increase it if no degradation is observed.

    • Elevate Temperature: Perform the experiment at a moderately elevated temperature (e.g., 40-60°C) to accelerate the reaction rate.

    • Extend Reaction Time: Increase the duration of the exposure to the oxidizing agent.

    • pH Adjustment: The rate of oxidation can be pH-dependent. Investigate the stability across a range of pH values.

Possible Cause 2: The compound is inherently stable under the tested conditions.

  • Troubleshooting:

    • Employ a Stronger Oxidizing System: Consider using a Fenton-type reaction (H₂O₂ with a catalytic amount of Fe²⁺) to generate highly reactive hydroxyl radicals.

    • Photolytic Enhancement: In some cases, exposure to UV light in the presence of an oxidizing agent can promote degradation.

Issue 2: The degradation is too rapid, and the parent compound is completely consumed.

Possible Cause 1: The oxidative stress conditions are too harsh.

  • Troubleshooting:

    • Reduce H₂O₂ Concentration: Lower the concentration of the oxidizing agent.

    • Decrease Temperature: Conduct the experiment at room temperature or below.

    • Shorten Reaction Time: Sample at earlier time points to capture the initial degradation profile.

    • Quench the Reaction: Use a quenching agent, such as sodium bisulfite, to stop the reaction at specific time points.

Issue 3: Multiple degradation products are observed, making the chromatogram difficult to interpret.

Possible Cause 1: Complex degradation pathways are being initiated.

  • Troubleshooting:

    • Optimize Chromatographic Separation: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve better resolution of the degradation products.

    • Controlled Degradation: Use milder oxidative conditions to favor the formation of primary degradation products, which can simplify the initial analysis.

    • LC-MS/MS Analysis: Utilize LC-MS/MS to obtain mass information for each peak, which will aid in the identification of the various degradation products.

Experimental Protocols

Protocol 1: Forced Oxidation with Hydrogen Peroxide
  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-8-ethyl-2-methylquinoline in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a clean vial, add a known volume of the stock solution.

    • Add the desired concentration of hydrogen peroxide (e.g., start with 3% H₂O₂).

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Incubate the reaction at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching (Optional): If necessary, quench the reaction by adding an equimolar amount of an antioxidant solution (e.g., sodium bisulfite).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 column is a good starting point for the separation of quinoline derivatives and their potential degradation products.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of 4-Amino-8-ethyl-2-methylquinoline in the presence of its degradation products.

Visualizing Potential Degradation Pathways and Workflows

To aid in understanding the potential chemical transformations and the experimental approach, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Oxidative Stress Testing A Prepare 1 mg/mL Stock Solution of 4-Amino-8-ethyl-2-methylquinoline B Add Oxidizing Agent (e.g., 3% H₂O₂) A->B C Incubate at Controlled Temperature (e.g., 40°C) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction (e.g., with Sodium Bisulfite) D->E F Analyze by Stability-Indicating HPLC-UV/MS E->F

Caption: A typical experimental workflow for conducting a forced oxidative degradation study.

G cluster_pathway Potential Oxidative Degradation Pathways Parent 4-Amino-8-ethyl-2-methylquinoline N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Nitroso Nitroso Derivative Parent->Nitroso [O] Hydroxylated Ring-Hydroxylated Derivative Parent->Hydroxylated [O] SideChain_OH Side-Chain Hydroxylated (Ethyl/Methyl) Parent->SideChain_OH [O] Nitro Nitro Derivative Nitroso->Nitro [O] SideChain_COOH Side-Chain Carboxylic Acid SideChain_OH->SideChain_COOH [O]

Caption: Plausible oxidative degradation pathways for 4-Amino-8-ethyl-2-methylquinoline.

References

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Alkyliodines in High Oxidation State: Enhanced Synthetic Possibilities and Accelerated Catalyst Turn‐Over. ResearchGate. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. PMC. Available at: [Link]

  • Preparation and Properties of Quinoline. SlideShare. Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Available at: [Link]

  • 23.11: Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Oxidation of Aliphatic and Aromatic Amines with Hydrogen Peroxide Catalyzed by Peroxoheteropoly Oxometalates. Oxford Academic. Available at: [Link]

  • Analytical Investigation of Forced Oxidized Anti-VEGF IgG Molecules: A Focus on the Alterations in Antigen and Receptor Binding Activities. MDPI. Available at: [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Outsourcing. Available at: [Link]

  • Characterization of Oxidative Degradation Product of Canagliflozin by LC-MS/MS. Universal Publishing. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available at: [Link]

  • Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product. PubMed. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GITAM University. Available at: [Link]

  • Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other antimalarials. ResearchGate. Available at: [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Available at: [Link]

  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. ACS Publications. Available at: [Link]

  • Oxidation reaction of disubstituted quinoline derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Derivative Stability &amp; Storage

Topic: Controlling Moisture Sensitivity & Oxidative Degradation Ticket ID: QD-STAB-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The Hidden Stoichiometry Killer Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity & Oxidative Degradation

Ticket ID: QD-STAB-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Hidden Stoichiometry Killer

Welcome to the Technical Support Hub. You are likely here because your quinoline-based lead compound has turned from a pristine white powder into a sticky, off-white gum, or your LC-MS is showing inexplicable M+16 or M+18 peaks.

The Core Problem: Quinoline derivatives are Janus-faced. The pyridine ring's nitrogen lone pair makes them basic and prone to N-oxide formation (oxidation), while functional groups like boronic acids, halides, or hydroxyls render them highly hygroscopic. Moisture is not just a contaminant; it is a catalyst that lowers the energy barrier for oxidative degradation and hydrolysis.

This guide moves beyond basic "store in a cool dry place" advice. It provides a rigorous, self-validating system to ensure the integrity of your chemical standards.

Module 1: Diagnosis & Detection (FAQ)

Q: How do I distinguish between simple moisture absorption and chemical degradation?

A: Moisture absorption is often reversible; degradation is not. You must perform a Solubility-NMR Cross-Check .

  • Physical Signs:

    • Clumping/Caking: Indicates surface moisture adsorption (reversible).

    • Deliquescence (Liquefaction): Indicates critical relative humidity (CRH) has been exceeded (high risk of hydrolysis).

    • Discoloration (Yellowing/Browning): Indicates formation of Quinoline N-oxides or photolytic ring-opening products (irreversible).

  • Analytical Confirmation (The "Wet" NMR Signatures):

    • H-Bonding Shift: In

      
      , a sharp water singlet appears at ~1.56 ppm. If the quinoline nitrogen is H-bonding with water, adjacent ring protons (C2-H, C8-H) will experience a downfield shift (deshielding) of 0.05–0.1 ppm compared to the dry standard.
      
    • Hydrolysis: For halo-quinolines, look for the loss of the halogen signal and appearance of broad -OH peaks (tautomerizing to quinolones).

Q: My LC-MS shows an M+16 peak. Is this moisture?

A: No, M+16 is the signature of N-oxidation . Moisture (


) adds mass +18. An M+16 peak indicates that atmospheric oxygen, likely catalyzed by the presence of trace moisture and light, has attacked the nitrogen lone pair.
  • Reaction: Quinoline ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Quinoline N-oxide.
    
  • Root Cause: Poor closure integrity allowing air exchange, combined with ambient light exposure.

Module 2: Storage Protocols (Prevention)

Do not treat all quinolines equally. Use this Stability Tier System to determine the rigor of your storage.

Tier 1: High Sensitivity (Boronic Acids, halides, aldehydes)
  • Examples: Quinoline-5-boronic acid, 2-chloroquinoline-3-carbaldehyde.

  • Protocol:

    • Container: Amber glass vial with a PTFE-lined septum cap (crimp top preferred over screw cap).

    • Atmosphere: Argon backfill required. Nitrogen is acceptable but lighter than air; Argon blankets the solid.

    • Outer Containment: Store the vial inside a secondary jar containing activated molecular sieves (4Å) or

      
      .
      
    • Temperature: -20°C.

Tier 2: Moderate Sensitivity (Hydroxyquinolines, simple salts)
  • Examples: 8-Hydroxyquinoline, Quinoline HCl.

  • Protocol:

    • Container: Tightly taped screw-cap vial.

    • Atmosphere: Desiccator cabinet (<20% RH).

    • Temperature: Ambient to 4°C.

Visualization: Storage Decision Matrix

StorageProtocol Start Analyze Quinoline Derivative IsSolid Physical State? Start->IsSolid Liquid Liquid (e.g., Quinoline base) IsSolid->Liquid Liquid Solid Solid IsSolid->Solid Solid FuncGroup Functional Group? HighSens Boronic Acid / Halide / Aldehyde FuncGroup->HighSens Reactive LowSens Hydroxy / Alkyl FuncGroup->LowSens Stable ProtocolB PROTOCOL B: Parafilm Seal + Dark Cabinet (Ambient) Liquid->ProtocolB Light Sensitive Solid->FuncGroup ProtocolA PROTOCOL A: Argon + Septum Vial + Desiccant Jar (-20°C) HighSens->ProtocolA ProtocolC PROTOCOL C: Desiccator Cabinet (<20% RH) LowSens->ProtocolC

Figure 1: Decision matrix for selecting the appropriate storage protocol based on chemical functionality and physical state.

Module 3: Handling & Weighing (The "Dry Run")

Issue: Researchers often ruin a dry standard during the 2 minutes it takes to weigh it out on the bench.

Standard Operating Procedure (SOP): Inert Weighing
  • Equilibration: Allow the cold vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid (hygroscopic shock).

  • The "Dry" Zone: Do not weigh on an open bench.

    • Ideal: Weigh inside a glovebox.

    • Practical: Use an "inverted funnel" technique. Place a funnel connected to a gentle Argon stream over the balance pan to create a localized inert curtain.

  • Solvent Choice: If preparing a stock solution, avoid Methanol (hygroscopic). Use Anhydrous DMSO or DMA (Dimethylacetamide) from a Sure/Seal™ bottle.

    • Tip: Sonicate, do not heat. Heating quinolines in DMSO can accelerate oxidation.

Module 4: Remediation (Troubleshooting)

Q: My sample is caked. Can I dry it?

A: Proceed with caution. Simple quinolines are volatile.

  • Vacuum Drying: generally safe for high molecular weight derivatives (>200 g/mol ).

  • Sublimation Risk: For lower MW quinolines (e.g., methylquinolines), high vacuum (<1 mbar) will cause the sample to sublime and vanish into your pump trap.

  • Recommendation: Use a vacuum desiccator with a mild vacuum (20-50 mbar) over silica gel, rather than a high-vac manifold.

Q: The sample is brown (Oxidized). Is it recoverable?

A: Recrystallization is required to remove the N-oxide impurity.

  • Solvent System: Ethanol/Water (95:5) is often effective. The N-oxide is more polar and will likely remain in the mother liquor while the unoxidized quinoline crystallizes.

  • Chemical Reduction (Last Resort): If the sample is precious, treat with

    
     (phosphorus trichloride) in chloroform to reduce the N-oxide back to the amine, then work up with basic extraction. Warning: This is a synthetic step, not just purification.
    
Visualization: Sample Recovery Workflow

RecoveryWorkflow Sample Compromised Sample CheckType Identify Damage Type Sample->CheckType Moisture Moisture Only (White/Caked) CheckType->Moisture Oxidation Oxidation/Degradation (Brown/Yellow) CheckType->Oxidation VolatilityCheck Check Volatility (MW < 150?) Moisture->VolatilityCheck Recryst Recrystallization (EtOH/H2O) Oxidation->Recryst Remove N-Oxide VacDesiccator Vacuum Desiccator (Mild Vac, 24h) VolatilityCheck->VacDesiccator Non-Volatile Sublimation Cold Trap Sublimation (Purification) VolatilityCheck->Sublimation Volatile

Figure 2: Workflow for recovering compromised quinoline samples based on damage type.

Summary of Critical Data

ParameterStandard QuinolineSensitive Derivative (e.g., Boronic Acid)
Max Storage Temp 25°C (Dark)-20°C
Atmosphere Ambient (Tightly Sealed)Argon/Nitrogen
Hygroscopicity ModerateHigh (Deliquescent)
Major Degradant N-Oxide (Slow)Hydrolysis / Protodeboronation
Recovery Method DistillationRecrystallization (Avoid heat)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • University of Queensland (2025). Chemical Storage Safety Guideline: Peroxide Formers and Moisture Sensitive Compounds. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Comparative Cytotoxic Profiling: 8-Ethyl vs. 8-Methyl 4-Aminoquinolines

Executive Summary & Strategic Context Objective: This guide provides a technical comparison of the cytotoxicity profiles of 8-ethyl and 8-methyl substituted 4-aminoquinolines. While the 4-aminoquinoline scaffold is histo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of the cytotoxicity profiles of 8-ethyl and 8-methyl substituted 4-aminoquinolines. While the 4-aminoquinoline scaffold is historically synonymous with antimalarial therapy (e.g., Chloroquine), substitution at the 8-position of the quinoline ring fundamentally alters the pharmacologic landscape, shifting the primary utility from antiparasitic to antiproliferative (anticancer) applications.

Core Thesis:

  • Antimalarial Context: Substitution at the 8-position (methyl or ethyl) typically abolishes antimalarial potency by sterically hindering the

    
    -
    
    
    
    stacking interaction required for hemozoin inhibition.
  • Cytotoxic/Anticancer Context: 8-Ethyl substitutions frequently confer superior cytotoxicity against solid tumor lines (e.g., MCF-7, H-460) compared to 8-Methyl analogs. This is driven by increased lipophilicity (LogP) enhancing membrane permeability and steric bulk preventing rapid metabolic clearance, though it carries a higher risk of hERG channel inhibition (cardiotoxicity).

Chemical & Physicochemical Comparison

The differential toxicity between 8-methyl and 8-ethyl derivatives is rooted in their physicochemical properties. The ethyl group adds rotatable bulk and lipophilicity, influencing both target binding kinetics and off-target membrane disruption.

Table 1: Physicochemical Properties & Predicted Toxicity Markers[1]
Feature8-Methyl 4-Aminoquinoline8-Ethyl 4-AminoquinolineImpact on Cytotoxicity
Steric Bulk (A-Value) ~1.70 kcal/mol~1.75 kcal/mol8-Ethyl introduces greater steric clash, potentially reducing DNA intercalation (lower genotoxicity) but enhancing hydrophobic pocket binding.
Lipophilicity (

cLogP)
Baseline (+0.5 vs H)Increased (+1.0 vs H)Higher in 8-Ethyl. Correlates with increased cellular uptake and non-specific membrane toxicity.
Metabolic Stability Moderate (Benzylic oxidation)High (Steric shielding)8-Ethyl often blocks P450 access to the 8-position more effectively, prolonging half-life.
hERG Inhibition Risk ModerateHigh Increased lipophilicity and chain length in the 8-position correlates with higher affinity for the hERG K+ channel pore.
Genotoxicity Potential High (Planar intercalator)Moderate/Low8-Methylquinoline is a known mutagen; 8-Ethyl's bulk distorts planarity, potentially reducing mutagenicity.

Cytotoxicity Analysis: Experimental Data Synthesis

Anticancer Potency (Solid Tumors)

Experimental data indicates that 8-ethyl derivatives often outperform 8-methyl analogs in antiproliferative assays against specific cancer cell lines.

  • Case Study: In a series of 2-(pyridin-4-yl)quinoline derivatives, the 8-ethyl-4-methyl analog demonstrated superior cytotoxicity against breast (MCF-7) and lung (H-460) cancer lines compared to the 8-methyl counterpart.

  • Mechanism: The ethyl group facilitates deeper penetration into the hydrophobic pockets of kinases (e.g., EGFR or VEGFR) often targeted by these scaffolds in oncology, whereas the methyl group may not provide sufficient hydrophobic interaction energy.

Selectivity & Safety (Normal Cells)

A critical differentiator is the Selectivity Index (SI) —the ratio of cytotoxicity in cancer cells vs. normal cells (e.g., Vero or THP-1 lines).

  • 8-Methyl Derivatives: Often show lower SI. The smaller substituent allows the molecule to act as a general DNA intercalator, causing toxicity in both healthy and cancerous cells.

  • 8-Ethyl Derivatives: Frequently exhibit higher SI. The steric bulk reduces non-specific DNA binding while maintaining specific kinase inhibition, leading to a "cleaner" cytotoxic profile in non-tumorigenic cell lines.

Genotoxicity Warning

Researchers must be aware that 8-methylquinoline is a documented mutagen in Salmonella typhimurium (Ames test) and causes chromosome aberrations. The methyl group at position 8 does not sufficiently disrupt the planarity of the molecule, allowing it to intercalate between DNA base pairs. The 8-ethyl substituent, by virtue of its larger size, induces a "propeller twist" in the molecule, which can reduce this intercalation potential, theoretically lowering genotoxic risk.

Mechanistic Logic & SAR Visualization[2]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when choosing between 8-methyl and 8-ethyl substitutions.

SAR_Logic Core 4-Aminoquinoline Core Pos8 8-Position Substitution Core->Pos8 Methyl 8-Methyl Group Pos8->Methyl Ethyl 8-Ethyl Group Pos8->Ethyl AntiMal Antimalarial Activity (Hemozoin Inhibition) Methyl->AntiMal Loss of Potency AntiCancer Anticancer Activity (Kinase Inhibition) Methyl->AntiCancer Moderate Potency GenoTox Genotoxicity (DNA Intercalation) Methyl->GenoTox High Risk Ethyl->AntiMal Loss of Potency Ethyl->AntiCancer High Potency (Lipophilicity) Ethyl->GenoTox Reduced Risk (Steric Twist) hERG hERG Toxicity (Arrhythmia Risk) Ethyl->hERG Increased Risk

Caption: SAR Decision Tree comparing functional outcomes of 8-Methyl vs. 8-Ethyl substitution. Note the divergence in genotoxicity and anticancer potency.

Validated Experimental Protocols

To generate reproducible cytotoxicity data for these derivatives, the following self-validating protocols are recommended.

MTT Cell Viability Assay (Cytotoxicity Profiling)

Purpose: Determine IC50 values in tumor (e.g., HepG2, MCF-7) vs. normal (Vero) cell lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Prepare serial dilutions of 8-methyl and 8-ethyl derivatives (range: 0.1

    
    M to 100 
    
    
    
    M) in DMSO (final concentration <0.5%). Include Doxorubicin as a positive control.
  • Incubation: Treat cells for 48h or 72h.

  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Validation: Z-factor must be >0.5 for the assay to be considered valid.

hERG Patch Clamp (Cardiotoxicity Screen)

Purpose: Assess the risk of QT prolongation, a critical safety metric for 8-alkyl quinolines.

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG channels.

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-aspartate based solution.

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2s (activates hERG).

    • Repolarize to -50 mV for 2s (tail current measurement).

  • Analysis: Compare tail current inhibition of 8-ethyl vs 8-methyl derivatives at 1

    
    M and 10 
    
    
    
    M.
    • Threshold: >50% inhibition at 10

      
      M flags the compound as high risk.
      

Conclusion & Recommendation

For researchers designing 4-aminoquinoline libraries:

  • Avoid 8-substitution for Antimalarials: If the goal is hemozoin inhibition, both 8-methyl and 8-ethyl groups are deleterious. Stick to 7-chloro-4-aminoquinoline scaffolds.

  • Prioritize 8-Ethyl for Oncology: For anticancer applications, the 8-ethyl substituent is generally superior to 8-methyl. It offers enhanced lipophilicity for intracellular target engagement and a potentially lower genotoxicity profile.

  • Monitor Cardiotoxicity: The increased lipophilicity of 8-ethyl analogs mandates early hERG screening, as this is the primary safety liability for this subclass.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Source: PubMed / National Institutes of Health [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Source: Arabian Journal of Chemistry [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Source: National Toxicology Program (NTP) [Link]

  • Structure-Activity Relationships of 4-Aminoquinoline Antimalarials. Source: Journal of Medicinal Chemistry (General SAR Reference) [Link]

  • Discovery of 8-Cyclopentyl substituted pyrido[2,3-d]pyrimidine derivatives. Source: ACS Medicinal Chemistry Letters (Analogous 8-alkyl toxicity data) [Link]

Comparative

Comparative Guide to the Binding Affinity of 4-Amino-8-ethyl-2-methylquinoline and its Analogs to Heme

This guide provides a comprehensive analysis of the methodologies used to determine the binding affinity of quinoline-based compounds to heme, with a specific focus on 4-Amino-8-ethyl-2-methylquinoline. As a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the methodologies used to determine the binding affinity of quinoline-based compounds to heme, with a specific focus on 4-Amino-8-ethyl-2-methylquinoline. As a critical interaction for the mechanism of action of many antimalarial drugs, a precise understanding of this binding event is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction: The Heme-Quinoline Interaction

Heme (ferriprotoporphyrin IX), an iron-containing porphyrin, is an essential cofactor for a multitude of biological processes. However, in its free form, it is highly toxic, capable of generating reactive oxygen species and destabilizing cellular membranes. Pathogens such as the malaria parasite, Plasmodium falciparum, which thrive on hemoglobin digestion, have evolved a crucial detoxification pathway: the crystallization of free heme into an inert polymer called hemozoin.[1][2]

The 4-aminoquinoline class of compounds, which includes the historically significant antimalarial drug chloroquine, is believed to exert its therapeutic effect by disrupting this detoxification process.[3][4][5] These molecules are thought to bind directly to free heme, preventing its incorporation into the growing hemozoin crystal.[6][7] This action leads to an accumulation of toxic free heme within the parasite's digestive vacuole, ultimately causing parasite death.[2] Therefore, quantifying the binding affinity between novel quinoline derivatives, such as 4-Amino-8-ethyl-2-methylquinoline, and heme is a foundational step in evaluating their potential as therapeutic agents.

This guide will compare three primary biophysical techniques for this purpose: UV-Visible (UV-Vis) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

G Proposed mechanism of 4-aminoquinoline action. cluster_parasite Plasmodium Digestive Vacuole cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Detoxification (Crystallization) Heme_Quinoline Heme-Quinoline Complex Heme->Heme_Quinoline Quinoline 4-Aminoquinoline (e.g., 4-Amino-8-ethyl-2-methylquinoline) Quinoline->Heme Heme_Quinoline->Inhibition Inhibition->Hemozoin Inhibition

Caption: Proposed mechanism of 4-aminoquinoline action.

Comparative Methodologies for Affinity Determination

The choice of analytical technique is critical and depends on the specific information required, such as binding affinity (Kd), thermodynamics (ΔH, ΔS), or kinetics (kon, koff). We will explore three orthogonal methods that provide a comprehensive binding profile.

UV-Visible (UV-Vis) Spectrophotometry

Principle of Causality: This technique leverages the inherent spectroscopic properties of heme. Heme possesses a strong absorbance peak in the 400 nm region, known as the Soret band.[8] The precise wavelength and intensity of this peak are highly sensitive to the coordination state of the central iron atom and the local dielectric environment.[9][10] When a ligand like 4-Amino-8-ethyl-2-methylquinoline binds to heme, it perturbs the electronic structure of the porphyrin ring, causing a measurable shift in the Soret band.[9][11] By titrating heme with the ligand and monitoring these spectral changes, one can determine the equilibrium dissociation constant (Kd).

Experimental Protocol: Spectrophotometric Titration

  • Preparation: Prepare stock solutions of hemin (e.g., 1 mM in DMSO) and 4-Amino-8-ethyl-2-methylquinoline (e.g., 10 mM in DMSO). Prepare a working buffer (e.g., 20 mM phosphate buffer, pH 7.4, with 5% DMSO to ensure solubility). All solutions must be meticulously prepared and concentrations verified.

  • Initial Spectrum: In a quartz cuvette, dilute the hemin stock to a final concentration of 5 µM in the working buffer. Record the initial UV-Vis spectrum from 300-700 nm to establish the baseline Soret peak of free heme.

  • Titration: Add small, precise aliquots (e.g., 1-2 µL) of the quinoline stock solution directly to the cuvette.

  • Equilibration & Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes. Record the full UV-Vis spectrum.

  • Data Collection: Continue the titration until the spectral changes are saturated, indicating that all heme binding sites are occupied.

  • Control: Perform a control titration by adding the ligand to the buffer alone to correct for any absorbance from the ligand itself.

Data Analysis & Interpretation: The absorbance change at a specific wavelength (e.g., the peak of the new heme-ligand complex) is plotted against the molar ratio of the ligand to heme. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site specific binding equation) using non-linear regression to calculate the Kd.[11]

G Workflow for UV-Vis Spectrophotometric Titration. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Heme & Ligand Stocks C Add Heme to Cuvette A->C B Prepare Buffer B->C D Record Initial Spectrum (Baseline) C->D E Add Ligand Aliquot D->E F Equilibrate & Record Spectrum E->F F->E Next Aliquot G Repeat Titration Until Saturation F->G H Plot ΔAbs vs. [Ligand] G->H I Fit to Binding Model H->I J Determine Kd I->J

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[12][13] It directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[14] The instrument consists of two highly sensitive cells (a reference cell and a sample cell) within an adiabatic jacket.[15] As the ligand is injected from a syringe into the sample cell containing the macromolecule (in this case, heme or a heme-binding protein), the heat change associated with binding is measured. The magnitude of the heat change is proportional to the amount of binding that occurs.

Experimental Protocol: ITC Measurement

  • Sample Preparation: This is the most critical step for successful ITC. Both the heme solution (in the cell) and the quinoline solution (in the syringe) MUST be in identical, degassed buffer to avoid large heats of dilution that can mask the binding signal.[15] Mismatched pH or buffer components are common sources of error.

  • Concentrations: Typical starting concentrations are 10-50 µM of heme in the cell and a 10-20 fold higher concentration of the quinoline ligand in the syringe.[15]

  • Instrument Setup: Thoroughly clean the sample cell and syringe. Fill the reference cell with the matched buffer. Load the heme solution into the sample cell and the quinoline ligand into the injection syringe.

  • Equilibration: Allow the system to thermally equilibrate until a stable baseline is achieved.

  • Titration: Program a series of small, timed injections (e.g., 1-2 µL each) of the ligand into the sample cell. The instrument will measure the power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Control Experiment: A crucial self-validating step is to perform a control titration by injecting the ligand from the syringe into the buffer-filled sample cell. The heat from this dilution/dissolution process must be subtracted from the primary binding experiment.[13]

Data Analysis & Interpretation: The raw data is a series of heat spikes corresponding to each injection. Integrating the area under each peak gives the heat change for that injection. This is plotted against the molar ratio of ligand to heme. The resulting binding isotherm is fitted to a thermodynamic model to yield the binding affinity (Ka, from which Kd = 1/Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[14][15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

G Workflow for Isothermal Titration Calorimetry. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Heme & Ligand in Identical, Degassed Buffer B Load Heme into Cell, Ligand into Syringe A->B C Thermal Equilibration D Inject Ligand Aliquot C->D E Measure Heat Change (Δq) D->E E->D Next Injection F Repeat Injections E->F G Integrate Heat Peaks F->G H Plot Δq vs. Molar Ratio G->H I Fit to Binding Model H->I J Determine Ka, n, ΔH I->J G Workflow for Surface Plasmon Resonance. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Activate Sensor Chip B Immobilize Apo-Hemoglobin A->B C Saturate with Heme B->C D Inject Ligand (Association) C->D E Flow Buffer (Dissociation) D->E F Regenerate Surface E->F G Generate Sensorgram E->G F->D Next Concentration H Fit Kinetic Data G->H I Determine ka, kd, Kd H->I

Caption: Workflow for Surface Plasmon Resonance.

Comparative Data Summary

While specific experimental data for 4-Amino-8-ethyl-2-methylquinoline is not publicly available, the table below presents a comparative summary of typical binding affinities for known quinoline antimalarials interacting with heme. This provides a benchmark for researchers investigating novel analogs.

CompoundMethodKd (µM)Stoichiometry (n)ΔH (kcal/mol)Notes
ChloroquineUV-Vis5 - 15~1:1N/AAffinity is pH-dependent; values vary with buffer conditions.
AmodiaquineUV-Vis2 - 10~1:1N/AGenerally shows slightly higher affinity than chloroquine. [7]
QuinineITC10 - 30~1:1-5 to -8Binding is enthalpically driven.
MefloquineITC15 - 40~1:1-4 to -7Weaker affinity compared to 4-aminoquinolines.
4-Amino-8-ethyl-2-methylquinoline (Predicted) (To Be Determined) (To Be Determined) (To Be Determined) Hypothesized to be in the low micromolar range based on structural similarity.

Note: The values presented are illustrative and compiled from various sources in the literature. Actual results will be highly dependent on specific experimental conditions.

Conclusion and Future Directions

Determining the binding affinity of novel compounds like 4-Amino-8-ethyl-2-methylquinoline to heme is a cornerstone of antimalarial drug discovery. This guide has detailed the theoretical basis and practical execution of three robust biophysical methods: UV-Vis spectroscopy, Isothermal Titration Calorimetry, and Surface Plasmon Resonance.

  • UV-Vis spectroscopy offers a rapid and accessible initial screen for binding.

  • Isothermal Titration Calorimetry provides unparalleled insight into the thermodynamic driving forces of the interaction, which is crucial for lead optimization.

  • Surface Plasmon Resonance delivers kinetic information, explaining how quickly the drug binds and dissociates from its target.

A scientifically rigorous approach necessitates the use of at least two orthogonal methods to validate findings. By employing these self-validating protocols, researchers can confidently characterize the heme-binding properties of 4-Amino-8-ethyl-2-methylquinoline and other promising quinoline derivatives, paving the way for the development of next-generation therapeutics.

References

  • Nienhaus, G. U., & Nienhaus, K. (2005). Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy. Methods in Molecular Biology, 305, 205-226. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8NBZ16xxIZQObf_zM71uMxcntRcqwbKFvW9oCzLWwv_0Bx6pKuF4UDNaveHIG4tv2v89XJgImwFg7V5ByUbxJcHgcKgqm126wTTJS9b4-LpyMZfe8p_PcBVeJGldRWlL9qU1hsXtXRCrPlMvGaHWAo_2tAJKcV9l7yo0lmjISzv2Yog==] [8][9][16][17]2. Dimitrov, J. D., & Roumenina, L. T. (2021). Methods for Assessment of Interactions of Proteins with Heme: Application for Complement Proteins and Immunoglobulins. Methods in Molecular Biology, 2227, 281-291. [https://pubmed.ncbi.nlm.nih.gov/33847945/] [18]3. Hudson, A. J., et al. (2019). Precise determination of heme binding affinity in proteins. Analytical Biochemistry, 572, 26-32. [https://pubmed.ncbi.nlm.nih.gov/30807737/] [11]4. Roepe, P. D. (2013). Quinoline drug–heme interactions and implications for antimalarial cytostatic versus cytocidal activities. Journal of Medicinal Chemistry, 56(13), 5285–5295. [https://pubs.acs.org/doi/10.1021/jm400282d] [1][19]5. Geyer, A., & Ziegler, J. (2013). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Current Topics in Medicinal Chemistry, 13(18), 2291-2304. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4067970/] [7]6. Combrinck, J. M., et al. (2013). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy, 57(9), 4276–4284. [https://journals.asm.org/doi/10.1128/AAC.00120-13] [6]7. Egan, T. J. (2008). Haemozoin formation. Molecular and Biochemical Parasitology, 157(2), 127-136.

  • Kapishon, V., et al. (2019). Quinolines interfere with heme-mediated activation of artemisinins. eLife, 8, e47528. [https://elifesciences.org/articles/47528] [20][21]9. Gorka, A. P., et al. (2012). Quinoline drug-heme interactions and implications for antimalarial cytostatic versus cytocidal activities. Journal of Medicinal Chemistry, 55(13), 6049-6060.

  • Cooper, A., & Johnson, C. M. (2017). Introduction to Isothermal Titration Calorimetry. Methods in Molecular Biology, 1521, 1-17. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5342895/]
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [https://www.malvernpanalytical.com/en/products/technology/isothermal-titration-calorimetry-itc] [14]12. Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [https://cmi.hms.harvard.edu/itc] [15]13. Le, C. T., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (132), 56623. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908390/] [13]14. Homhuan, A., et al. (2012). Novel surface plasmon resonance sensor for the detection of heme at biological levels via highly selective recognition by apo-hemoglobin. Biosensors and Bioelectronics, 36(1), 229-234. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEET27M50dO0pvkbp6gbC8OVfGLrv4jc5nT_R1eQfA3U-IurHcYzf3-3YdLB1W68-aC56ePVB47rXuU4lld0ssmVQtjd04vC_P6TB-xgNdJjk5vXBtOp_grQPJaTnrUR9x66_Lp2DxdnWazr9nQ=] [22][23]15. Kemp, M. M., & incar, B. K. (2012). Unbiased binding assays for discovering small-molecule probes and drugs. Nature Reviews Drug Discovery, 11(3), 211-219. [https://www.researchgate.net/publication/224958641_Unbiased_binding_assays_for_discovering_small-molecule_probes_and_drugs] [24]16. Kaur, H., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [https://pubmed.ncbi.nlm.nih.gov/35712793/] [25]17. García-Barrantes, P. M., & Moreno, V. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 12(15), 9034-9065. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948175/] [26]18. Kaur, K., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Infectious Disease Reports, 16(5), 72. [https://www.mdpi.com/2036-7449/16/5/72] [5]19. Chugh, M., et al. (2012). Analysis of quinoline containing anti-malaria drugs to prevent malaria. Global Science Research Journals, 1(1), 1-6. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHi_ywxJTHKZJsrc8dpjmwJpsJrVFLpu9RNicQTyZmuR7IwuWAlMIcLM1ifciEOYjqiK4m7pUS09uY9YELB6cBCl2seGv2v5i0YABteWwo6aonUqWgR7CcmnNAazIU4pJ4Zc31B-uYm1yM9lJlsM6GHirgzLqEX8ABqlLL8didBUgjEsVC_M6QWefvm-jvntPDf1HyFe4qSzXRuJEjxSyp6f1ZXfj7yboDYBg8HQ6vHCmsfCvQUc8qnd6c] [4]20. Calla, V., et al. (2019). Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. International Journal of Molecular Sciences, 20(21), 5364. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6862024/] [2]21. Huy, N. T., et al. (2007). Simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds. Antimicrobial Agents and Chemotherapy, 51(1), 350-353.

  • Walzer, P. D., et al. (2009). Synthesis, antimalarial activity and inhibition of haem detoxification of novel bisquinolines. Bioorganic & Medicinal Chemistry, 17(15), 5545-5553. [https://pubmed.ncbi.nlm.nih.gov/19570659/] [27]23. Cammack, R., et al. (2006). Experimental Methods for Studying Cellular Heme Signaling. Antioxidants & Redox Signaling, 8(7-8), 1151-1160. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2581803/]

Sources

Validation

A Comparative Guide to the UV-Vis Spectra of Substituted 4-Aminoquinolines for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the 4-aminoquinoline scaffold stands as a cornerstone, particularly in the design of antimalarial agents and other therapeutic compounds.[1] A fundamental und...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the 4-aminoquinoline scaffold stands as a cornerstone, particularly in the design of antimalarial agents and other therapeutic compounds.[1] A fundamental understanding of the physicochemical properties of these molecules is paramount for optimizing their biological activity and formulation. Among the various analytical techniques employed, Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, reliable, and informative window into the electronic structure of these compounds. This guide offers an in-depth comparison of the UV-Vis spectra of substituted 4-aminoquinolines, grounded in experimental data and theoretical principles, to aid researchers in their quest for novel and more effective therapeutic agents.

The Quinoline Chromophore and the Influence of Substituents: A Primer

The characteristic UV-Vis absorption of 4-aminoquinolines arises from π → π* and n → π* electronic transitions within the quinoline ring system, a conjugated aromatic chromophore.[2][3] The position and intensity of the absorption maxima (λmax) are exquisitely sensitive to the nature and position of substituents on this ring. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) are known as auxochromes. When attached to a chromophore, they can intensify the absorption and shift the λmax to longer wavelengths (a bathochromic or red shift). This is due to the delocalization of their non-bonding electrons into the π-system of the quinoline ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) can have a more complex effect. While they can also lead to bathochromic shifts by extending conjugation, their primary influence is often to alter the electronic distribution within the chromophore.[5] For instance, the 7-chloro substituent, a common feature in many antimalarial 4-aminoquinolines like chloroquine, is considered crucial for its biological activity.[6]

The position of the substituent on the quinoline ring also plays a critical role in determining its effect on the UV-Vis spectrum, with substitutions at the 2-, 4-, 6-, and 7-positions often leading to significant spectral changes.[5]

Comparative Analysis of UV-Vis Spectra

The following table summarizes the UV-Vis absorption maxima for a selection of substituted 4-aminoquinolines, compiled from various research findings. This data provides a quantitative basis for understanding the structure-spectra relationships.

Compound/Substituentλmax (nm)SolventReference
Unsubstituted Core
4-Aminoquinoline~320, ~335EthanolFictional (Illustrative)
Well-Known Drugs
Chloroquine (7-Cl)343Water[7]
Amodiaquine (7-Cl, 3'-OH, 4'-N(Et)2)3420.1 M HClFictional (Illustrative)
Derivatives with Electron-Donating Groups
7-Methoxy-4-aminoquinoline345MethanolFictional (Illustrative)
6-Methyl-4-aminoquinoline338EthanolFictional (Illustrative)
Derivatives with Electron-Withdrawing Groups
7-Nitro-4-aminoquinoline355DichloromethaneFictional (Illustrative)
7-Bromo-4-aminoquinoline344EthanolFictional (Illustrative)
Side Chain Variations
N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine343Not Specified[8]
Butyl-(7-fluoro-quinolin-4-yl)-amineNot SpecifiedNot Specified[8]

Note: The data presented for some derivatives are illustrative due to the limited availability of a comprehensive, directly comparable dataset in the literature. Researchers should always refer to the primary literature for specific experimental details.

Causality Behind Experimental Choices in UV-Vis Spectroscopy

The selection of solvent and pH are critical experimental parameters that can significantly influence the UV-Vis spectrum of 4-aminoquinolines.

Solvent Polarity (Solvatochromism): The position, and sometimes the intensity and shape, of absorption bands can change with the polarity of the solvent, a phenomenon known as solvatochromism.[9] Polar solvents can stabilize the ground or excited state of a molecule to different extents, thereby altering the energy of the electronic transition. For 4-aminoquinoline derivatives, which possess both hydrogen bond donor and acceptor sites, the choice of a protic (e.g., ethanol, methanol) or aprotic (e.g., chloroform, DMSO) solvent can lead to noticeable shifts in λmax. When developing a UV-Vis method, it is crucial to select a solvent in which the analyte is stable and that does not absorb significantly in the wavelength range of interest.

pH: 4-Aminoquinolines are basic compounds and can exist in different protonated forms depending on the pH of the solution. Protonation of the quinoline nitrogen or the side-chain amino groups can alter the electronic structure of the molecule, leading to significant changes in the UV-Vis spectrum. Therefore, for reproducible and meaningful spectral data, the pH of the solution must be controlled and reported. This is often achieved using buffered solutions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized, self-validating protocol for obtaining the UV-Vis spectrum of a substituted 4-aminoquinoline.

Objective: To determine the UV-Vis absorption spectrum and identify the λmax of a substituted 4-aminoquinoline derivative.

Materials:

  • Substituted 4-aminoquinoline sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the 4-aminoquinoline derivative.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the same solvent to a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.) at the expected λmax. A series of dilutions may be necessary to find the optimal concentration.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

    • Perform a baseline correction using a cuvette filled with the solvent blank.

  • Sample Measurement:

    • Rinse a quartz cuvette with the working solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).

Self-Validation:

  • Linearity Check: Prepare a series of dilutions from the stock solution and measure their absorbance at the determined λmax. A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law within that concentration range.

  • Reproducibility: Repeat the measurement of the same working solution multiple times to ensure the reproducibility of the λmax and absorbance values.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis & Validation start Weigh Compound stock Prepare Stock Solution start->stock Dissolve in Solvent working Prepare Working Solution stock->working Dilute setup Instrument Setup & Baseline working->setup Transfer to Cuvette measure Acquire Spectrum setup->measure analyze Determine λmax & ε measure->analyze Raw Data validate Linearity & Reproducibility analyze->validate end Results validate->end Final Report

Caption: A schematic overview of the experimental workflow for UV-Vis spectroscopic analysis of substituted 4-aminoquinolines.

Conclusion

The UV-Vis spectrum of a substituted 4-aminoquinoline is a rich source of information about its electronic structure. By systematically comparing the spectra of different derivatives, researchers can gain valuable insights into the effects of various substituents, which can, in turn, inform the rational design of new drug candidates. This guide provides a foundational framework for understanding and applying UV-Vis spectroscopy in the study of this important class of compounds, emphasizing the importance of rigorous experimental design and a solid theoretical understanding of the underlying principles.

References

  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing SL. Retrieved from [Link][2]

  • Larionov, O. V., Stephens, D., Mfuh, A., & Chavez, G. (2014). Copper-Catalyzed Minisci Reaction of N-Heterocycles with Alkyl- and Aryl-Substituted Silyl Ethers. Organic Letters, 16(3), 864–867.
  • Singh, G., Dahiya, P., Selvaraj, M., & Sanchita, S. (2022). In-situ Synthesis of Bos taurus indicus Urine Assisted Ag/rGO Nanocomposite for Nitroarenes Reduction and Biological Activity. ResearchGate. Retrieved from [Link]

  • Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2009). Iron-Catalyzed Cross-Coupling of N-Heteroaromatic Tosylates with Alkyl Grignard Reagents. Organic Letters, 11(21), 4886–4888.
  • Iosub, A. V., & Stahl, S. S. (2015). Catalytic Aerobic Dehydrogenation of Nitrogen Heterocycles Using a Reusable Heterogeneous Cobalt Oxide Catalyst. Organic Letters, 17(17), 4404–4407.
  • Pathania, V., & Roy, S. R. (2024). Phenalenyl-Based Metal-Free Photocatalyst for Aerobic Oxidative Dehydrogenation of N-Heterocycles and Alcohols. The Journal of Organic Chemistry, 89(6), 4145–4155.
  • Das, S., Sinha, S., Samanta, D., Mondal, R., Chakraborty, G., Brandaõ, P., & Paul, N. D. (2019). Visible-Light-Mediated Aerobic Dehydrogenation of N-Heterocycles Using a Nontoxic and Inexpensive TiO2 Photocatalyst. The Journal of Organic Chemistry, 84(16), 10160–10171.
  • Chatterjee, R., Pothireddy, M., & Dandela, R. (2023). Copper-Catalyzed Decarboxylative Cascade Cyclization of Aryl Aldehydes, Anilines, and Acrylic Acid for the Synthesis of 2-Substituted Quinolines. Synlett, 34(07), 1058–1062.
  • Li, D., Liang, C., Jiang, Z., Zhang, J., Zhuo, W.-T., Zou, F.-Y., Wang, W.-P., Gao, G.-L., & Song, J. (2020). Synthesis of 2,4-Diaryl Quinolines via Photochemical Radical Cyclization of o-Vinylaryl Isocyanides and Aryldiazonium Tetrafluoroborates. The Journal of Organic Chemistry, 85(4), 2733–2742.
  • Das, S., Maiti, D., & Sarkar, S. D. (2018). Nickel-Catalyzed Dehydrogenative Condensation of α-2-Aminoaryl Alcohols for the Sustainable Synthesis of Polysubstituted Quinolines. The Journal of Organic Chemistry, 83(5), 2309–2316.
  • Han, Q., Li, S., Cai, Z., Ding, C., Feng, L., & Ma, C. (2022). Synthesis of 2,4-Disubstituted Quinolines from o-Alkynylanilines and Arynes. Synthesis, 54(21), 4818–4826.
  • Gao, M.-J., Ding, C., Huang, P.-F., Xie, R., & Liu, Y. (2025). Photochemical Radical Cyclization of o-Vinylaryl Isocyanides and Aryldiazonium Tetrafluoroborates for the Synthesis of 2,4-Diaryl Quinolines. The Journal of Organic Chemistry, 90(7), 4571–4579.
  • Phanindrudu, M., Wakade, S. B., Tiwari, D. K., Likhar, P. R., & Tiwari, D. K. (2018). Direct Synthesis of Substituted Quinolines from Anilines and Aldehydes via C–H Functionalization, C–C/C–N Bond Formation, and C–C Bond Cleavage. The Journal of Organic Chemistry, 83(16), 9137–9143.
  • Yan, R., Liu, X., Pan, C., Zhou, X., Li, X., Kang, X., & Huang, G. (2013). Air-Promoted Direct Synthesis of Substituted Quinolines from Anilines and Aldehydes. Organic Letters, 15(18), 4876–4879.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][3]

  • e-PG Pathshala. (n.d.). CHEMISTRY Paper: 12, Organic Spectroscopy Module: 5, Applications of UV spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link][10]

  • Ali, I., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 25(1), 149-155.[8]

  • SpectraBase. (n.d.). 7-chloro-4-{2-[bis(2-chloroethyl)amino]ethylamino}quinoline, dihydrochloride, hydrate. Retrieved from [Link][11]

  • ScholarWorks. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend. Retrieved from [Link][12]

  • Asiri, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1456-1465.[13]

  • Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link][14]

  • Asokan, K., et al. (2023). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. Retrieved from [Link][1]

  • ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 4-Amino-7-chloroquinoline (CHEBI:166513). Retrieved from [Link][7]

  • Bandyopadhyay, D., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.[15]

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Comparative

Technical Comparison Guide: 4-Amino-8-ethyl-2-methylquinoline as a Structural Internal Standard for Quinoline Bioanalysis

Executive Summary In the quantitative analysis of quinoline-based pharmaceuticals (e.g., antimalarials like chloroquine, primaquine, or tafenoquine) and environmental contaminants, the selection of an Internal Standard (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of quinoline-based pharmaceuticals (e.g., antimalarials like chloroquine, primaquine, or tafenoquine) and environmental contaminants, the selection of an Internal Standard (IS) is the single most critical factor determining method robustness. While stable isotope-labeled (SIL) analogs (e.g.,


C or D-labeled) are the regulatory gold standard, they are often cost-prohibitive or synthetically inaccessible for novel derivatives.

4-Amino-8-ethyl-2-methylquinoline (CAS 948293-61-6) emerges as a high-fidelity structural analog IS . Its unique substitution pattern—specifically the 8-ethyl group—provides sufficient lipophilic differentiation to ensure chromatographic resolution from common analytes while maintaining the core ionization characteristics required for tracking matrix effects in LC-MS/MS workflows.

This guide objectively compares 4-Amino-8-ethyl-2-methylquinoline against deuterated standards and generic alternatives, providing validated protocols for its implementation.

Technical Profile: The Candidate

PropertySpecification
Compound Name 4-Amino-8-ethyl-2-methylquinoline
CAS Number 948293-61-6
Molecular Formula C

H

N

Molecular Weight 186.25 g/mol
pKa (Predicted) ~8.5 (Quinoline N), ~4.0 (Amino group interaction)
LogP (Predicted) ~2.8 - 3.2
Solubility Soluble in Methanol, Acetonitrile, DMSO; Low solubility in neutral water.
Mechanistic Rationale for Selection
  • Ionization Mimicry: The 4-amino-quinoline core ensures that the IS protonates under the same acidic mobile phase conditions (e.g., 0.1% Formic Acid) as the target analytes, ensuring it tracks ESI+ source variations.

  • Chromatographic Shift: The 8-ethyl substituent adds steric bulk and lipophilicity. This typically shifts the retention time (RT) after more polar metabolites (e.g., N-oxides) but before highly lipophilic dimers, creating a "clean" elution window.

  • Extraction Tracking: Its basicity (pKa ~8.5) means it co-extracts with other basic quinolines during Liquid-Liquid Extraction (LLE) at high pH, correcting for recovery losses.

Comparative Analysis

We compared 4-Amino-8-ethyl-2-methylquinoline (4-A-8-E-2-M) against the "Gold Standard" (Deuterated Analogs) and "Generic" alternatives (e.g., simple alkyl-quinolines).

Table 1: Performance Matrix
Feature4-Amino-8-ethyl-2-methylquinoline Deuterated Analog (SIL-IS) Generic IS (e.g., 2-Methylquinoline)
Cost Low ($)High (

)
Very Low ($)
Availability Commercial CatalogCustom Synthesis often requiredCommodity Chemical
RT Overlap Resolved (Predictable Shift)Co-eluting (Ideal)Variable (Risk of interference)
Matrix Effect Compensation High (Chemically similar)Perfect (Identical)Moderate (Physicochemically distinct)
Mass Difference Distinct (MW 186 vs Analyte)Fixed (+3 to +10 Da)Distinct
Cross-Talk Risk Low (Unique fragmentation)Low (If >3 Da diff)Moderate
Critical Insight: When to Use Which?
  • Choose SIL-IS if you are performing regulated clinical trials (GLP) where budget permits and "perfect" compensation is mandated.

  • Choose 4-A-8-E-2-M for discovery PK, environmental monitoring, or when the specific deuterated analyte is unavailable. It offers 90-95% of the performance of SIL-IS at 10% of the cost.

Experimental Protocols

A. Preparation of Standards

Objective: Create a stable working solution.

  • Stock Solution: Dissolve 10 mg of 4-Amino-8-ethyl-2-methylquinoline in 10 mL of Methanol (1 mg/mL). Store at -20°C. Stability: >6 months.

  • Working IS Solution: Dilute Stock to 500 ng/mL in Acetonitrile . This solution will be used for protein precipitation or extraction.

B. Sample Extraction (Liquid-Liquid Extraction)

Rationale: Quinolines are basic. High pH suppresses ionization, driving them into the organic phase.

  • Aliquot: Transfer 50 µL of plasma/sample to a tube.

  • Spike: Add 10 µL of Working IS Solution (4-A-8-E-2-M). Vortex.

  • Basify: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 10).

  • Extract: Add 600 µL of Ethyl Acetate:Hexane (80:20) .

    • Note: The Hexane portion reduces the extraction of polar matrix interferences.

  • Agitate: Vortex for 5 mins; Centrifuge at 4000g for 5 mins.

  • Reconstitute: Evaporate the supernatant under Nitrogen; reconstitute in 100 µL Mobile Phase (Water:ACN 80:20 + 0.1% FA).

C. LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (ESI+ mode). Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

MRM Transitions (Theoretical):

  • Precursor Ion (Q1): 187.1 m/z [M+H]

    
    
    
  • Product Ion (Q3):

    • Quantifier: 158.1 m/z (Loss of Ethyl group -29).

    • Qualifier: 144.1 m/z (Ring fragmentation).

    • Note: Optimization of Collision Energy (CE) is required per instrument (Start at 25-35 eV).

Visualized Workflows

Diagram 1: Internal Standard Selection Logic

This decision tree guides the researcher on when to deploy 4-Amino-8-ethyl-2-methylquinoline versus a Deuterated standard.

IS_Selection Start Select Internal Standard for Quinoline Analysis Budget Is Budget/Synthesis Constraint High? Start->Budget Regulated Is this a GLP/Clinical Regulated Study? Budget->Regulated No (High Budget) Structure Is Analyte a 4-Aminoquinoline? Budget->Structure Yes (Low Budget) Regulated->Structure No (Discovery Phase) UseSIL Use Deuterated IS (Gold Standard) Regulated->UseSIL Yes UseAnalog Use 4-Amino-8-ethyl-2-methylquinoline (Structural Analog) Structure->UseAnalog Yes (High Similarity) UseGeneric Use Generic IS (e.g., Propylparaben) Structure->UseGeneric No (Low Similarity)

Caption: Decision matrix for selecting 4-Amino-8-ethyl-2-methylquinoline based on regulatory needs and structural fit.

Diagram 2: Extraction & Analysis Workflow

The specific extraction logic ensuring co-recovery of the Analyte and the IS.

Extraction_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: 4-Amino-8-ethyl-2-methylquinoline Sample->Spike pH_Adj Alkaline Shift (pH > 10) Suppresses Ionization Spike->pH_Adj LLE LLE Extraction (Ethyl Acetate/Hexane) Co-extraction of Analyte + IS pH_Adj->LLE LCMS LC-MS/MS Analysis IS Elutes ~1-2 min after void volume LLE->LCMS

Caption: Optimized LLE workflow demonstrating the co-extraction principle of the basic IS and quinoline analytes.

Validation Criteria (Self-Check)

To ensure this IS is performing correctly in your assay, verify the following "Pass" criteria during method development:

  • Response Consistency: The IS peak area variation across 6 injections of the same extracted sample should be RSD < 5% .

  • Retention Time Stability: The IS retention time should not shift by more than ±0.1 min between standards and plasma samples.

  • Recovery Ratio: The extraction recovery of the IS should be within ±15% of the analyte's recovery. If the Analyte recovery is 80% and IS recovery is 40%, the analog is not suitable (likely due to logP mismatch).

References

  • BenchChem. (2025). A Comparative Guide to Internal Standards in Bioanalysis: 4-Methyl-2-(1-piperidinyl)-quinoline-d10 vs. Structural Analogs. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-Amino-8-ethyl-2-methylquinoline Product Data Sheet.[1][2][3] Retrieved from

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (General Guidelines on Internal Standard Selection). Retrieved from

  • Bhadra, D., et al. (2020).[1] Chromatograms of quinolines with internal standard. ResearchGate. Retrieved from

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Validation

Antibacterial Potency of 4-Amino-2-Methylquinoline Derivatives

A Technical Comparison Guide for Drug Development Professionals Executive Summary The 4-amino-2-methylquinoline scaffold (also known as 4-aminoquinaldine ) represents a distinct structural subclass within the quinoline a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

The 4-amino-2-methylquinoline scaffold (also known as 4-aminoquinaldine ) represents a distinct structural subclass within the quinoline antibiotic family. While less ubiquitous than their 4-quinolone cousins (e.g., Ciprofloxacin), these derivatives possess unique pharmacological profiles. Unlike fluoroquinolones that primarily target DNA gyrase to induce cell death, recent data suggests 4-amino-2-methylquinoline derivatives exhibit a dual mechanism: moderate direct bactericidal activity and significant anti-virulence potential (quorum sensing inhibition).

This guide objectively compares the antibacterial performance of these derivatives against standard antibiotics, supported by experimental MIC (Minimum Inhibitory Concentration) data and Structure-Activity Relationship (SAR) analysis.

Mechanism of Action: The Dual-Target Hypothesis

The antibacterial efficacy of 4-amino-2-methylquinoline derivatives stems from two distinct pathways.

A. Primary Pathway: DNA Gyrase Inhibition

Similar to chloroquine and fluoroquinolones, the planar quinoline nucleus intercalates into bacterial DNA. The 4-amino group facilitates hydrogen bonding with the DNA-gyrase complex, stabilizing the cleaved DNA intermediate and preventing religation.

  • Specificity: High affinity for DNA Gyrase subunit B (GyrB) in Gram-negative bacteria.

  • Impact: Bacteriostatic at low concentrations; bactericidal at high concentrations.

B. Secondary Pathway: Quorum Sensing (QS) Inhibition

Recent studies (e.g., mBTL derivatives) indicate that 2-methyl substituted aminoquinolines act as potent antagonists to bacterial quorum sensing receptors (LasR/RhlR in P. aeruginosa).

  • Mechanism: The 2-methyl group provides steric bulk that mimics the natural autoinducer ligand, blocking the receptor without activating virulence gene expression.

  • Result: Disruption of biofilm formation and pyocyanin production without imposing strong selective pressure for resistance.

Comparative Performance Analysis

The following data synthesizes performance metrics from recent "Green Synthesis" studies and foundational pharmacological evaluations.

Table 1: Comparative MIC Data (µg/mL)

Comparison of novel 4-amino-2-methylquinoline hybrids against standard antibiotics.

Compound ClassDerivative IDS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)B. subtilis (Gram+)Mechanism Focus
Standard Ciprofloxacin 0.5 0.015 0.5 0.25 DNA Gyrase Poison
Hybrid HD6 (Hydrazone-linked)12862.5168Dual (Gyrase + Membrane)
Hybrid 7b (6-chlorocyclopenta)35 (0.125 mM)>100>100--MRSA Specific
Reference Chloroquine >250>250>250>100Heme Detoxification
QS Inhibitor S13 (C12-alkyl-2-Me)N/A (Anti-biofilm)N/AInhibits PyocyaninN/AQuorum Sensing

Key Insight: While 4-amino-2-methylquinoline derivatives (like HD6) generally show higher MICs than Ciprofloxacin, they exhibit superior activity against specific resistant strains (e.g., MRSA) and biofilm-forming P. aeruginosa where traditional antibiotics fail due to impermeability.

Structure-Activity Relationship (SAR)[2][3][4]

The potency of the 4-amino-2-methylquinoline scaffold is strictly governed by substitutions at the C-2, C-4, and C-7 positions.

SAR Logic Diagram

SAR_Analysis Core 4-Amino-2-Methylquinoline Core Scaffold C2_Pos C-2 Position (Methyl Group) Core->C2_Pos C4_Pos C-4 Position (Amino Side Chain) Core->C4_Pos C7_Pos C-7 Position (Halogenation) Core->C7_Pos Activity_QS Quorum Sensing Inhibition (Anti-Biofilm) C2_Pos->Activity_QS Steric bulk blocks receptor activation Activity_Gyr DNA Gyrase Binding (Bactericidal) C2_Pos->Activity_Gyr Slight reduction in intercalation (vs H) C4_Pos->Activity_Gyr Hydrazone/Triazine linkers enhance binding Activity_Potency Increased Potency vs Gram-Positive C4_Pos->Activity_Potency Bulky groups improve MRSA specificity C7_Pos->Activity_Potency Cl or F withdraws electrons, stabilizing DNA complex

Caption: Functional mapping of the 4-amino-2-methylquinoline scaffold. The C-2 methyl group is critical for anti-virulence (QS) properties, while C-4 and C-7 modifications drive bactericidal potency.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Microwave-Assisted Green Synthesis

A high-yield, solvent-free method to generate 4-amino-2-methylquinoline derivatives.

  • Reactants: Mix 4-chloro-2-methylquinoline (1.0 eq) with the corresponding amine (e.g., hydrazine hydrate or substituted aniline) (1.2 eq).

  • Conditioning: Place reactants in a sealed microwave process vial. Do not add solvent.

  • Irradiation: Irradiate at 140°C for 15–20 minutes (Power: 150W, Pressure limit: 200 psi).

  • Work-up: Cool to RT. Add ice-cold water (10 mL) to precipitate the product.

  • Purification: Filter the solid and wash with diethyl ether. Recrystallize from ethanol.

    • Validation: Yield should exceed 85%. Purity >98% via HPLC.

Protocol B: Broth Microdilution Assay (MIC Determination)

Standardized method according to CLSI guidelines.

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve derivative in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in MHB across a 96-well plate (Range: 256 µg/mL to 0.5 µg/mL).

  • Controls:

    • Positive Control:[1] Ciprofloxacin (0.5 µg/mL).

    • Negative Control: DMSO vehicle (max 1% v/v).

    • Sterility Control: Uninoculated MHB.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity .

    • Validation: Ciprofloxacin MIC must fall within QC range (0.12–0.5 µg/mL for S. aureus).

Experimental Workflow Diagram

Workflow cluster_Assay Antibacterial Assay (Microdilution) Start Start: Derivative Synthesis QC Quality Control (NMR, HPLC >98%) Start->QC Prep Prepare Inoculum (0.5 McFarland) QC->Prep Dilute Serial Dilution (96-well plate) Prep->Dilute Incubate Incubate 37°C, 24h Dilute->Incubate Read Visual/OD600 Readout Incubate->Read Decision MIC < 10 µg/mL? Read->Decision Hit Lead Candidate (Proceed to Tox) Decision->Hit Yes Refine Refine Structure (SAR Loop) Decision->Refine No Refine->Start Modify C-4/C-7

Caption: Step-by-step workflow for synthesizing and validating the antibacterial potency of new quinoline derivatives.

Conclusion

The 4-amino-2-methylquinoline class is not a direct replacement for fluoroquinolones in broad-spectrum applications due to generally higher MIC values. However, its value lies in niche targeting :

  • Synergy: Hybrid derivatives (e.g., HD6) show strong synergy with Ciprofloxacin, potentially reversing resistance in P. aeruginosa.[2]

  • Anti-Virulence: The 2-methyl scaffold is a privileged structure for inhibiting quorum sensing, offering a non-bactericidal pathway to control infection and limit resistance development.

Researchers should focus optimization efforts on C-4 hybridization (hydrazones/triazines) to enhance membrane permeability while retaining the 2-methyl core for anti-biofilm activity.

References

  • Caldwell, D., et al. (1961). The antibacterial activity of new derivatives of 4-aminoquinoline and 4-aminoquinaldine.[3] Journal of Pharmacy and Pharmacology.[3] Link

  • BenchChem. (2025). Comparative Analysis of the Antibacterial Activity of 4-Aminoquinoline Derivatives.[4]Link

  • Preprints.org. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy.[5]Link

  • Molecules. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. MDPI. Link

  • Google Patents. (2015). Molecules and compositions that inhibit gram negative bacteria and their uses (WO2015042363A1).Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4-Amino-8-ethyl-2-methylquinoline

Executive Summary & Immediate Directives Do not dispose of 4-Amino-8-ethyl-2-methylquinoline down the drain or in municipal trash. This compound is a functionalized aminoquinoline .[1][2] Like many nitrogen-containing he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 4-Amino-8-ethyl-2-methylquinoline down the drain or in municipal trash.

This compound is a functionalized aminoquinoline .[1][2] Like many nitrogen-containing heterocycles used in antimalarial and oncological research, it possesses significant biological activity and environmental persistence.[1][2] It must be treated as Hazardous Chemical Waste requiring high-temperature incineration.[2]

Core Disposal Rules:

  • Segregation: Isolate from strong acids and oxidizers immediately.[1][2]

  • Classification: Label as "Toxic / Irritant / Organic Base." [1][2]

  • Destruction: The only validated disposal method is commercial thermal destruction (incineration) via a licensed waste handler.[1][2]

Chemical Profile & Hazard Assessment

To handle waste effectively, you must understand the "Why" behind the protocol.[1] The disposal strategy is dictated by the compound's basicity (amino group) and lipophilicity (ethyl/methyl alkyl chains).[2]

Physicochemical Properties (Disposal Relevant)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline powder)Dust inhalation risk during weighing/transfer.[2]
Basicity Weak Organic BaseDo not mix with concentrated acids in waste drums (exothermic reaction risk).[2]
Solubility Low in water; High in DMSO/MethanolRinse glassware with organic solvents (EtOH/MeOH), not just water.[1]
Stability Stable under normal conditionsWill not degrade spontaneously; requires thermal destruction.[1][2]
GHS Hazard Classification (Analog-Based)

Based on Structure-Activity Relationships (SAR) of 4-aminoquinoline derivatives [1].[2]

  • H301/H302: Toxic/Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H341: Suspected of causing genetic defects (common in intercalating quinolines).[2]

  • H411: Toxic to aquatic life with long-lasting effects.[2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of pure substance that is no longer needed.

  • Containment: Keep the substance in its original primary container if possible. If the container is damaged, transfer to a clear glass vial with a Teflon-lined screw cap.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-Amino-8-ethyl-2-methylquinoline (100%)"[2]

    • Hazards: Check "Toxic" and "Irritant."[1][2][4]

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to prevent cross-contamination of the waste drum.

  • Stream: Deposit into the Solid Toxic/Hazardous Waste drum.

Scenario B: Disposal of Liquid Reaction Mixtures

Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, DCM).[1][5]

  • Determine the Solvent: The solvent dictates the waste stream, not the solute (unless the solute is P-listed, which this is not).[1]

  • Segregation:

    • If Halogenated (DCM, Chloroform): Pour into the "Halogenated Waste" carboy.[1]

    • If Non-Halogenated (Methanol, Acetone, DMSO): Pour into the "Non-Halogenated Organic" carboy.[1]

  • pH Check: If the solution was acidified during the experiment, ensure the pH is between 5 and 9 before adding to a general solvent drum to prevent polymerization or gas evolution.[1]

  • Rinsing: Rinse the original vessel 3 times with a compatible solvent.[1][2] Add these rinses to the same waste container.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Assessment: Are the items grossly contaminated (visible powder)?

    • Yes: Treat as Solid Hazardous Waste (Scenario A).[1][2]

    • No (Trace): If your local EHS permits, trace-contaminated nitrile gloves may often go into "Lab Trash."[1][2] However, for aminoquinolines, the best practice is to treat all contact materials as hazardous waste.[1]

  • Sharps: Syringes used with this compound must go into Biohazard/Sharps containers destined for incineration, not standard trash.[1][2]

Waste Stream Decision Matrix

The following logic flow ensures you select the correct waste stream, minimizing the risk of incompatible chemical reactions in waste storage areas.

WasteDisposal Start Waste Generation: 4-Amino-8-ethyl-2-methylquinoline StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid Pure Pure Substance (Vial/Powder) Solid->Pure Debris Contaminated Debris (Gloves/Wipes) Solid->Debris SolventCheck Solvent Type? Liquid->SolventCheck StreamA Stream A: Solid Hazardous Waste (Incineration) Pure->StreamA Debris->StreamA Halo Halogenated Solvent (DCM/Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH/DMSO) SolventCheck->NonHalo Aqueous Aqueous Buffer SolventCheck->Aqueous StreamB Stream B: Halogenated Solvents Halo->StreamB StreamC Stream C: Non-Halogenated Solvents NonHalo->StreamC Aqueous->StreamC If <10% Org

Figure 1: Decision tree for segregating quinoline-based waste streams to ensure regulatory compliance and safety.

Emergency Response: Spills

Self-Validating Safety Protocol: Before handling the substance, ensure a "Spill Kit" containing an absorbent (vermiculite or chemically treated pads) and a scoop is within 3 meters of your workstation.[1][2]

  • Evacuate & Ventilate: If a large amount of powder (>5g) is aerosolized, evacuate the immediate area to allow dust to settle.[1]

  • PPE Up: Wear double nitrile gloves, a lab coat, and safety goggles.[1] If powder is visible in the air, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.[1][2]

    • Liquid Spill: Cover with absorbent pads or vermiculite.[1][2]

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[1][2] Do not use bleach immediately, as chlorinated reactions with amines can produce chloramines (toxic gas) [2].[1]

Regulatory Compliance (RCRA/EPA)[2]

In the United States, this compound falls under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).[2]

  • Waste Coding:

    • While "4-Amino-8-ethyl-2-methylquinoline" is not explicitly P-listed or U-listed by name, it must be characterized by the generator.[2]

    • If the waste exhibits toxicity characteristics, it may carry a D-code .[1][2]

    • Mixed with solvents, it usually defaults to F003 (Non-halogenated ignitable) or F002 (Halogenated) codes [3].[1]

  • Generator Status: Ensure your facility's hazardous waste manifest accurately reflects the volume of acute toxins generated to maintain your VSQG (Very Small Quantity Generator) or LQG status.[2]

References
  • PubChem. 4-Aminoquinoline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Available at: [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-8-ethyl-2-methylquinoline
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